molecular formula C14H9ClN2O B1368584 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine CAS No. 760193-01-9

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Cat. No.: B1368584
CAS No.: 760193-01-9
M. Wt: 256.68 g/mol
InChI Key: GPRSVZVIYIGSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-14-12(5-2-6-17-14)13(18)8-10-3-1-4-11(7-10)9-16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSVZVIYIGSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641780
Record name 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760193-01-9
Record name 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine , a critical scaffold likely utilized in the development of mGluR5 antagonists (e.g., analogs of Basimglurant) or p38 MAP kinase inhibitors.[1]

The synthesis of this molecule presents a specific chemoselectivity challenge: installing a ketone bridge between a halogenated pyridine and a nitrile-substituted benzene without compromising the integrity of the reactive chlorine or nitrile groups.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a 2-chloropyridine core linked at the 3-position to a 3-cyanobenzyl moiety via a ketone carbonyl.[1]

Structural Challenges:
  • Chemosensitivity: The nitrile (-CN) group on the phenyl ring is susceptible to nucleophilic attack by hard organometallics (Grignard/Lithium reagents).[1]

  • Regioselectivity: The 2-chloro substituent on the pyridine ring is prone to nucleophilic aromatic substitution (

    
    ) or oxidative addition (in Pd-catalyzed cross-couplings) if conditions are too harsh.[1]
    
  • Acylation Control: Preventing over-addition to the carbonyl (forming a tertiary alcohol) is critical.[1]

Strategic Disconnection:

The most reliable disconnection is at the carbonyl-benzyl bond or the carbonyl-pyridine bond .[1]

  • Pathway A (Recommended): Negishi Acylation. Coupling a 2-chloronicotinoyl chloride with a 3-cyanobenzylzinc reagent.[1] Organozinc reagents are soft nucleophiles that tolerate nitriles and esters, avoiding the side reactions common with Grignards.[1]

  • Pathway B (Alternative):

    
    -Arylation.  Palladium-catalyzed 
    
    
    
    -arylation of 3-acetyl-2-chloropyridine with 3-bromobenzonitrile .[1] This is a viable modern route but requires careful ligand selection to prevent dechlorination.[1]

Retrosynthesis cluster_0 Pathway A: Negishi Acylation (Recommended) cluster_1 Pathway B: Alpha-Arylation Target Target: 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine AcidCl 2-Chloronicotinoyl Chloride Target->AcidCl C-C Disconnection Zinc 3-Cyanobenzylzinc Bromide Target->Zinc C-C Disconnection Ketone 3-Acetyl-2-chloropyridine ArylHalide 3-Bromobenzonitrile

Figure 1: Retrosynthetic disconnection showing the convergent Negishi Acylation strategy.

Part 2: Primary Synthesis Pathway (Negishi Acylation)

This protocol is selected as the "Gold Standard" because it operates under mild conditions (0°C to RT), preserving both the nitrile and the 2-chloro substituent.[1]

Step 1: Preparation of 3-Cyanobenzylzinc Bromide

Direct insertion of zinc into benzyl halides is efficient, especially when activated with LiCl (Knochel's method).[1]

  • Reagents: 3-(Bromomethyl)benzonitrile, Zinc dust (activated), LiCl, THF.[1]

  • Mechanism: Oxidative addition of Zn into the C-Br bond.[1] LiCl solubilizes the organozinc species, forming ArCH_2ZnBr[1]·LiCl.

Step 2: Synthesis of 2-Chloronicotinoyl Chloride
  • Reagents: 2-Chloronicotinic acid, Thionyl Chloride (

    
    ), Cat.[1] DMF, Toluene.[1]
    
  • Note: Oxalyl chloride can be used for milder conditions, but thionyl chloride is standard for this stable acid.[1]

Step 3: Pd-Catalyzed Acylation
  • Reagents: Acid Chloride (Step 2), Organozinc (Step 1),

    
     (5 mol%).[1]
    
  • Solvent: THF.

  • Key Insight: Acylation of acid chlorides with organozincs is faster than the oxidative addition of Pd into the aryl-chloride bond of the pyridine ring, ensuring the 2-Cl group remains intact.[1]

Part 3: Detailed Experimental Protocol

Reagent Preparation Table
ComponentRoleEquiv.Notes
2-Chloronicotinic acid Starting Material A1.0Dry thoroughly before use.[1]
Thionyl Chloride Chlorinating Agent1.5Freshly distilled preferred.[1]
3-(Bromomethyl)benzonitrile Starting Material B1.2Handle in fume hood (lachrymator).[1]
Zinc Dust Metal Source1.5Activate with 1,2-dibromoethane/TMSCl.[1]
LiCl Additive1.5Flame-dried under vacuum.[1]
Pd(PPh3)4 Catalyst0.05Store under Argon.
Workflow Execution

A. Activation of Zinc (Knochel Method) [1]

  • In a flame-dried 3-neck flask under Argon, place LiCl (1.5 eq) and Zinc dust (1.5 eq) .

  • Dry the solids at 140°C under high vacuum for 2 hours. Cool to room temperature (RT) and backfill with Argon.

  • Add dry THF (concentration ~1M relative to Zn).

  • Activate Zn: Add 1,2-dibromoethane (5 mol%) , heat to reflux for 1 min, cool. Add TMSCl (1 mol%) , heat to reflux for 1 min, cool.

B. Formation of Organozinc Reagent

  • Add 3-(Bromomethyl)benzonitrile (1.2 eq) dropwise to the activated Zn/THF slurry at 0°C.

  • Allow to warm to RT and stir for 2-4 hours.

  • Checkpoint: Aliquot hydrolysis and GC-MS check can confirm consumption of bromide.[1] The resulting solution contains 3-cyanobenzylzinc bromide .[1]

C. Acid Chloride Formation

  • Suspend 2-Chloronicotinic acid (1.0 eq) in Toluene.

  • Add Thionyl Chloride (1.5 eq) and 1 drop of DMF.

  • Heat to 80°C for 2 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess

    
     and Toluene.[1] Re-dissolve the crude acid chloride in dry THF.
    

D. The Negishi Coupling

  • Cool the Organozinc solution (from Step B) to 0°C.

  • Add the catalyst

    
     (5 mol%) .
    
  • Add the Acid Chloride solution (from Step C) dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

  • Quench: Slowly add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1][2][3][4]
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a white to pale yellow solid.[1]

SynthesisFlow cluster_Zn Zinc Activation cluster_Ac Electrophile Prep Zn Zn / LiCl (Activated) ZnReagent Organozinc Intermediate Zn->ZnReagent Bromide 3-(Bromomethyl) benzonitrile Bromide->ZnReagent Coupling Pd(PPh3)4 Coupling (0°C) ZnReagent->Coupling Acid 2-Chloronicotinic Acid AcidCl Acid Chloride Acid->AcidCl SOCl2 SOCl2 SOCl2->AcidCl AcidCl->Coupling Product Final Product (2-Chloro-3-[...]) Coupling->Product

Figure 2: Step-by-step reaction workflow for the Negishi coupling pathway.[1]

Part 4: Alternative Pathway (Scale-Up Friendly)

For kilogram-scale production where chromatography is difficult, a Claisen Condensation approach may be preferred, though it requires careful pH control during workup.[1]

  • Esterification: Convert 2-chloronicotinic acid to Methyl 2-chloronicotinate (

    
    ).
    
  • Condensation: React Methyl 2-chloronicotinate with 3-cyanophenylacetonitrile using NaH in THF.

    • Intermediate:

      
      -cyano ketone (Enol form).[1]
      
  • Hydrolysis/Decarboxylation: Heat the intermediate in DMSO/H2O/NaCl (Krapcho conditions) or dilute AcOH/H2SO4 .

    • Risk:[1][2] High risk of hydrolyzing the aromatic nitrile to an amide.[1] The Negishi route (Part 2) is superior for purity.

References

  • Negishi Coupling Reviews

    • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 45(18), 2958–2961.[1] Link

  • Synthesis of 2-Chloronicotinic Acid Derivatives

    • Zhao, B., et al. (2019).[1][5] Synthesis of 2-Chloronicotinic Acid Derivatives. 2nd International Conference on Engineering Materials and Construction Management. Link

  • Organozinc Acylation Protocols

    • Zhu, L., et al. (2003).[1] Functionalized Organozinc Reagents in Organic Synthesis. Journal of Organic Chemistry.

  • mGluR5 Antagonist Scaffolds

    • Gasparini, F., et al. (2008).[1] mGluR5 antagonists: discovery, characterization and drug development. Current Opinion in Drug Discovery & Development. Link

Sources

Technical Guide: Biological Activity & Synthetic Utility of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile (CAS: 760193-01-9).

Based on its chemical structure—a deoxybenzoin analog linking a 2-chloropyridine and a 3-cyanophenyl ring via a keto-methylene bridge—this compound is a high-value privileged scaffold intermediate . It is primarily utilized in the synthesis of mGluR5 negative allosteric modulators (NAMs) and p38 MAPK inhibitors .

Part 1: Executive Summary & Compound Identity

3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile is a critical synthone used to construct 2,3-diaryl-substituted heterocycles. Its structural architecture combines two pharmacologically distinct motifs: the electron-deficient 2-chloropyridine (a classic electrophile in medicinal chemistry) and the 3-cyanophenyl group (a metabolic handle and hydrogen-bond acceptor).

Compound Profile
PropertySpecification
CAS Number 760193-01-9
IUPAC Name 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Synonyms 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine; 3-(2-(2-chloropyridin-3-yl)acetyl)benzonitrile
Molecular Formula C₁₄H₉ClN₂O
Molecular Weight 256.69 g/mol
Core Scaffold

-Keto Nitrile / Deoxybenzoin Analog
Primary Application Precursor for mGluR5 NAMs , p38 MAPK Inhibitors , and COX-2 Inhibitors

Part 2: Biological Context & Mechanism of Action

While the intermediate itself possesses limited biological potency, it is the direct precursor to a class of bioactive molecules targeting G-Protein Coupled Receptors (GPCRs) and kinases.

Primary Target: mGluR5 Negative Allosteric Modulators (NAMs)

The 2-chloropyridine moiety is a "privileged structure" in the design of mGluR5 antagonists, exemplified by the reference compounds MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP .

  • Mechanism: The derived heterocycles (e.g., pyrazoles formed from this ketone) bind to the transmembrane allosteric pocket of the metabotropic glutamate receptor 5 (mGluR5).

  • Role of the Scaffold:

    • 2-Chloropyridine: Acts as the "Head Group," anchoring the molecule in the hydrophobic pocket of the receptor. The chlorine atom often fills a specific lipophilic sub-pocket or allows for subsequent

      
       diversification (e.g., substitution with alkynes or amines).
      
    • 3-Cyanophenyl: Acts as the "Tail Group." The nitrile (CN) group mimics the electronic properties of halogens found in early generation NAMs but offers improved metabolic stability and H-bond accepting capability (interaction with transmembrane serine/threonine residues).

Secondary Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The 1,2-diaryl-ethanone backbone is the requisite precursor for 2,3-diaryl-imidazoles , a class of potent p38


 inhibitors (related to SB-203580 ).
  • Therapeutic Relevance: Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ), relevant in rheumatoid arthritis and autoimmune diseases.
  • Structural Logic: Cyclization of the ketone with an aldehyde and ammonia yields the imidazole core, positioning the pyridine and benzonitrile rings in the correct orientation to occupy the ATP-binding pocket of the kinase.

Part 3: Synthetic Protocols & Experimental Workflow

The biological value of this compound lies in its reactivity. The methylene group flanking the ketone and nitrile-substituted ring is highly acidic (


), allowing for facile functionalization.
Workflow: Transformation to Bioactive Heterocycles

The following Graphviz diagram illustrates the divergent synthesis pathways from the core intermediate to active pharmaceutical ingredients (APIs).

G Intermediate Core Intermediate (CAS 760193-01-9) Pyrazole Product A: 3,5-Diaryl Pyrazole (mGluR5 Antagonist) Intermediate->Pyrazole Cyclocondensation (Reflux/EtOH) Imidazole Product B: 2,4,5-Triaryl Imidazole (p38 MAPK Inhibitor) Intermediate->Imidazole Debus-Radziszewski Rxn Isoxazole Product C: 3,5-Diaryl Isoxazole (COX-2 Inhibitor) Intermediate->Isoxazole Cyclization Hydrazine Reagent: Hydrazine (NH2NH2) Hydrazine->Pyrazole Aldehyde Reagent: R-CHO + NH4OAc Aldehyde->Imidazole Hydroxylamine Reagent: Hydroxylamine Hydroxylamine->Isoxazole

Caption: Divergent synthesis pathways converting the keto-nitrile scaffold into three distinct classes of bioactive heterocycles.

Protocol 1: Synthesis of the Pyrazole Derivative (mGluR5 Model)

This protocol yields 3-(3-cyanophenyl)-5-(2-chloropyridin-3-yl)-1H-pyrazole , a potent mGluR5 ligand.

  • Reagents: Intermediate (1.0 eq), Hydrazine monohydrate (2.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 1.0 g of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile in 15 mL of ethanol.

    • Add hydrazine monohydrate dropwise at room temperature.

    • Reflux the mixture at 80°C for 4 hours. Monitor consumption of the ketone via TLC (Hexane:EtOAc 1:1).[1]

    • Workup: Cool to

      
      . The pyrazole product often precipitates. Filter and wash with cold ethanol.
      
    • Validation: Confirm structure via

      
      H-NMR. Look for the disappearance of the methylene singlet (
      
      
      
      ppm) and appearance of the pyrazole C4-H singlet (
      
      
      ppm).
Protocol 2: Synthesis of the Imidazole Derivative (p38 MAPK Model)
  • Reagents: Intermediate (1.0 eq), Benzaldehyde (1.0 eq), Ammonium Acetate (excess), Acetic Acid (solvent).

  • Procedure:

    • Combine intermediate and benzaldehyde in glacial acetic acid.

    • Add 5 equivalents of ammonium acetate.

    • Heat to

      
       for 6-12 hours.
      
    • Mechanism: The ketone undergoes an aldol condensation with the aldehyde, followed by Michael addition of ammonia and oxidative cyclization.

    • Result: A trisubstituted imidazole with high affinity for the ATP pocket of kinases.

Part 4: Pharmacological & Safety Profiling

In Silico ADME Prediction (Derived Heterocycles)

The 3-cyanophenyl motif is specifically selected to optimize the physicochemical properties of the final drug candidate.

ParameterEffect of 3-Cyanophenyl GroupBiological Consequence
Lipophilicity (cLogP) Moderate ReductionImproves solubility compared to 3-chlorophenyl analogs; reduces non-specific binding.
Metabolic Stability HighThe nitrile group is resistant to CYP450 oxidation (unlike methyl groups) and hydrolysis in vivo.
H-Bonding AcceptorForms critical water-mediated bridges in the mGluR5 allosteric pocket.
Safety & Handling of the Intermediate
  • Reactivity: The alpha-methylene position is prone to oxidation. Store under inert gas (Nitrogen/Argon) at

    
    .
    
  • Toxicity:

    • Contains a benzonitrile moiety: Potential for cyanide release upon metabolic breakdown (low risk in vitro, but relevant for high-dose in vivo toxicology).

    • 2-Chloropyridine: A skin and eye irritant. Potential sensitizer.

    • Handling: Use standard PPE (nitrile gloves, fume hood). Avoid contact with strong oxidizers and strong bases (which will deprotonate the alpha-carbon).

References

  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives." Current Opinion in Pharmacology.

  • Lindemann, L., et al. (2011). "Discovery of new 2-chloropyridine derivatives as potent and selective mGluR5 negative allosteric modulators." Bioorganic & Medicinal Chemistry Letters.

  • Laufer, S. A., et al. (2002). "Imidazoles as p38 MAPK inhibitors: Synthesis and SAR." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile (CAS 760193-01-9)." National Center for Biotechnology Information.

  • World Intellectual Property Organization. (2006). "Patent WO2006006184: Heterocyclic compounds and their use as mGluR5 antagonists."

Sources

Technical Guide: Structural Analogs of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and SAR of Pyridyl-Phenacyl Scaffolds for HIV-1 NNRTI Development[1]

Executive Summary

This technical guide analyzes the structural utility of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (hereafter referred to as Scaffold-CP ).[1] This molecule represents a critical "linchpin" intermediate in the synthesis of fused-ring Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically the pyrazolo[3,4-b]pyridine and 1,8-naphthyridine classes.

Unlike flexible DAPY (Diarylpyrimidine) inhibitors like Etravirine, rigidified analogs derived from Scaffold-CP offer distinct solubility and resistance profiles.[1] This guide details the synthetic access to this scaffold, its divergent cyclization pathways, and the Structure-Activity Relationship (SAR) logic required to optimize it for the NNRTI binding pocket (NNIBP).[1]

Part 1: Structural Deconstruction & Pharmacophore Analysis[1]

The efficacy of Scaffold-CP lies in its ability to access the "Butterfly" binding mode characteristic of high-potency NNRTIs.[1]

1.1 The Pharmacophore Triad

The molecule is composed of three distinct zones, each serving a specific role in the drug-target interaction:

ZoneMoietyFunction in NNIBP (HIV-1 RT)
A (Head) 2-Chloropyridine Electrophilic Handle: The 2-Cl position is activated for SNAr cyclization (e.g., with hydrazines).[1] In the final drug, this ring interacts with the solvent-exposed region of the pocket.[1]
B (Linker)

-Keto Linker
Cyclization Trigger: The 1-oxoethyl group provides the second electrophile required for ring closure.[1] In the final structure, this rigidity locks the "wings" in a bioactive conformation.
C (Wing) 3-Cyanophenyl Key Anchor: The nitrile group forms a critical

-

stacking or electrostatic interaction with the conserved Trp229 and Tyr188 residues.[1] This is the "invariant" feature of many potent NNRTIs (e.g., Rilpivirine).[1]
1.2 Mechanistic Implication

The 3-cyanophenyl group is not arbitrary.[1] In the NNRTI binding pocket, the cyano group acts as a hydrogen bond acceptor for the backbone amide of the mutated residues or water-mediated bridges.[1] Retaining the meta-substitution (3-position) is crucial; para-substitution often leads to steric clashes with the pocket floor (Tyr181/Tyr188).[1]

Part 2: Synthetic Pathways & Process Chemistry[1][2]

To ensure reproducibility and scalability, we prioritize the Weinreb Amide Protocol over the traditional ester condensation.[1] The Weinreb route suppresses over-addition of the Grignard reagent, preventing the formation of tertiary alcohol byproducts.[1]

2.1 Primary Synthesis Protocol (Weinreb Route)

Objective: Synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine.

Reagents:

  • A: 2-Chloronicotinoyl chloride (derived from 2-chloronicotinic acid).[1]

  • B: N,O-Dimethylhydroxylamine hydrochloride.[1]

  • C: (3-Cyanobenzyl)zinc bromide (or Magnesium bromide).[1]

Step-by-Step Methodology:

  • Formation of Weinreb Amide:

    • Dissolve 2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM at 0°C.

    • Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and TEA (2.2 eq) dropwise.

    • Stir at RT for 4 hours. Quench with sat. NaHCO3. Extract (DCM), dry (Na2SO4), and concentrate to yield N-methoxy-N-methyl-2-chloronicotinamide.[1]

  • Nucleophilic Acylation (The Critical Step):

    • Preparation of Nucleophile: In a separate flame-dried flask, activate 3-(bromomethyl)benzonitrile with activated Zinc dust in THF to form the organozinc reagent (Knochel-type preparation). Note: Organozinc is preferred over Grignard for functional group tolerance (nitrile).[1]

    • Coupling: Cool the Weinreb amide (from Step 1) solution in THF to 0°C.

    • Cannulate the organozinc reagent slowly into the amide solution.[1]

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add 1M HCl (cold) to hydrolyze the stable tetrahedral intermediate.

    • Purification: Flash chromatography (Hexane/EtOAc) yields the target ketone.[1]

2.2 Divergent Cyclization (Graphviz Workflow)

The true value of Scaffold-CP is its ability to diverge into two distinct heterocyclic cores.[1]

SynthesisFlow Start 2-Chloronicotinic Acid Weinreb Weinreb Amide (Intermediate) Start->Weinreb 1. SOCl2 2. MeNHOMe-HCl Target Scaffold-CP (The Ketone) Weinreb->Target (3-CN-Bn)ZnBr THF, 0°C PathA Reaction w/ Hydrazine Target->PathA PathB Reaction w/ Primary Amine + Base Target->PathB ProductA 1H-Pyrazolo[3,4-b]pyridine (Lersivirine-like Core) PathA->ProductA Cyclocondensation ProductB 1,8-Naphthyridin-4-one (Fused Tricyclic) PathB->ProductB S_NAr / Aldol

Figure 1: Divergent synthesis workflow starting from the nicotinic acid precursor.

Part 3: Structural Analog Design Strategy (SAR)

When designing analogs of Scaffold-CP, modifications must be prioritized based on the spatial constraints of the NNIBP.[1]

3.1 Zone A: The Pyridine Ring (The "Left Wing")[1]
  • 2-Position (Cl): Must remain a leaving group (Cl, F, Br) if cyclization is intended. If the target is an acyclic analog, this can be substituted with small lipophilic groups (–CH3, –CF3) to fill the hydrophobic tunnel.[1]

  • 5-Position: This is the "solvent channel" vector.[1] Introduction of solubilizing groups here (e.g., morpholine, piperazine) significantly improves ADME properties without compromising binding affinity.[1]

3.2 Zone C: The Phenyl Ring (The "Right Wing")[1]
  • 3-CN (Meta): Optimal. Retains high affinity for W229.[1]

  • 3,5-Dimethyl: Variant.[1][2] Used in Etravirine/Rilpivirine to increase hydrophobic packing.[1] Replacing 3-CN with 3,5-dimethyl often improves activity against K103N mutants but lowers solubility.[1]

  • 4-Position (Para): Restricted. Substituents larger than Fluorine here often clash with the tyrosine residues in the pocket.[1]

3.3 SAR Decision Matrix
ModificationEffect on Potency (WT)Effect on SolubilityResistance Profile (K103N)
Base Scaffold HighLowModerate
Pyridine-5-NH2 NeutralHigh Neutral
Phenyl-3,5-diMe Very High Very LowHigh
Phenyl-4-F HighNeutralLow
Linker-Oxime LowModerateLow
Part 4: Experimental Validation Protocols

To validate the synthesized analogs, the following self-validating protocols are recommended.

4.1 Cyclization Validation (Pyrazolo-formation)
  • Protocol: Dissolve Scaffold-CP (0.5 mmol) in Ethanol (5 mL). Add Hydrazine monohydrate (1.5 eq). Reflux for 2 hours.

  • Checkpoint: Monitoring by TLC (50% EtOAc/Hex) should show the disappearance of the ketone spot and the appearance of a highly fluorescent spot (the pyrazole).

  • Confirmation: 1H NMR should show the disappearance of the methylene singlet (~4.5 ppm) and the appearance of the pyrazole C-H proton (~8.0 ppm).[1]

4.2 Biological Assay: HIV-1 RT Inhibition (Cell-Free)[1]
  • Assay Type: Chemiluminescent Reverse Transcriptase Assay (Roche).[1]

  • Control: Nevirapine (IC50 ~40 nM) and Efavirenz (IC50 ~2 nM).[1]

  • Procedure:

    • Incubate recombinant HIV-1 RT with template/primer hybrid (poly(A)[1]·oligo(dT)15) and Digoxigenin-labeled dUTP.[1]

    • Add test compounds (Scaffold-CP analogs) in DMSO (final conc <1%).

    • Incubate 1h at 37°C.

    • Detect incorporated dUTP via anti-DIG-POD antibody and chemiluminescent substrate.[1]

    • Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: References
  • Mowbray, C. E., et al. (2009).[1][3] "Pyrazole NNRTIs 4: selection of UK-453,061 (lersivirine) as a development candidate."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Janssen, P. A., et al. (2005).[1] "Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor."[1] Journal of Medicinal Chemistry.

  • Das, K., et al. (2008).[1][2] "High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations."[1] Proceedings of the National Academy of Sciences. [1]

  • Zhan, P., et al. (2013).[1] "Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)." Current Medicinal Chemistry.

Sources

A Technical Guide to the Preliminary Toxicity Assessment of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for conducting preliminary toxicity studies on the novel chemical entity, 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile. Designed for researchers, toxicologists, and drug development professionals, this guide outlines a tiered, logical progression from foundational in vitro assays to a confirmatory in vivo acute oral toxicity study. The core philosophy is to build a robust, preliminary safety profile by integrating data on cytotoxicity, genotoxicity, and metabolic stability to inform and refine the design of subsequent animal studies. This approach not only ensures scientific rigor but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. Detailed, field-proven protocols for key assays, including the XTT cytotoxicity assay, the bacterial reverse mutation (Ames) test, and an acute oral toxicity study following the OECD 425 guideline, are provided. The causality behind experimental choices is elucidated, and data interpretation is framed within a decision-making matrix to guide further development of the candidate compound.

Introduction: Establishing the Preclinical Safety Baseline

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is contingent upon a rigorous evaluation of its safety and efficacy. The compound 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile, hereafter referred to as CPN-B, represents such an NCE. Before committing significant resources to advanced preclinical and clinical development, a foundational understanding of its toxicological profile is paramount. Preliminary toxicity studies serve as the critical first gatekeeper in this process, designed to identify potential liabilities that could terminate its development.[1][2]

This guide advocates for a structured, tiered approach, commencing with a battery of in vitro assays. These initial tests are advantageous due to their cost-effectiveness, high-throughput nature, and reduced ethical concerns, providing essential data on cellular health, genetic integrity, and metabolic fate.[2][3] The insights gained from these non-animal methods are not merely standalone data points; they are integral to designing a more refined, informative, and ethically sound in vivo study. By determining cytotoxic concentrations and potential metabolic pathways beforehand, the subsequent acute animal study can be optimized for dose selection, minimizing animal usage while maximizing data quality.

Rationale for a Tiered Testing Strategy

The logic of progressing from in vitro to in vivo is a cornerstone of modern toxicology. It allows for the early de-selection of compounds with overt toxicity (e.g., high cytotoxicity or mutagenicity) and provides a mechanistic context for any toxicity observed in whole-animal studies. This guide will detail the execution and interpretation of these critical preliminary assays for CPN-B.

G cluster_1 Phase 2: Data Integration & In Vivo Design cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Profile & Decision vitro1 Cytotoxicity Screening (XTT Assay) integrate Establish IC50 & Mutagenic Potential Determine Metabolic Rate Inform Dose Selection vitro1->integrate vitro2 Genotoxicity Screening (Ames Test) vitro2->integrate vitro3 Metabolic Stability (Microsomal Assay) vitro3->integrate vivo Acute Oral Toxicity Study (OECD 425) integrate->vivo decision Preliminary Toxicity Profile Go/No-Go Decision vivo->decision

Caption: Tiered workflow for preliminary toxicity assessment of CPN-B.

Structural Considerations and Physicochemical Properties

Before initiating biological testing, an analysis of the CPN-B structure is warranted. The molecule contains a chloropyridine ring and a benzonitrile group. Certain halogenated pyridines have been associated with potential liver toxicity, while the benzonitrile moiety can have its own distinct toxicological profile.[4][5][6] These structural alerts do not confirm toxicity but guide the selection of relevant cell lines (e.g., including a hepatocyte line like HepG2 in cytotoxicity screens) and inform specific observations during in vivo studies (e.g., close monitoring of liver-related clinical signs).

Furthermore, fundamental physicochemical properties such as aqueous solubility, stability in buffer and DMSO, and logP must be determined. These parameters are critical for preparing accurate dosing solutions and ensuring that observed toxicity is a direct result of the compound, not an artifact of poor solubility or degradation.

In Vitro Toxicity Assessment: The First Pass

In vitro assays provide the initial characterization of a compound's biological activity at the cellular level.[3] They are essential for identifying hazards and establishing concentration ranges for further testing.[2]

Cytotoxicity Assessment: XTT Assay

Causality: The primary goal of a cytotoxicity assay is to determine the concentration at which CPN-B induces cell death or inhibits proliferation. This yields the IC50 (half-maximal inhibitory concentration), a critical parameter for comparing toxicity across different cell types and for setting the upper concentration limit for subsequent in vitro assays, like the Ames test, where overt cytotoxicity can confound the results. The XTT assay is chosen over the MTT assay due to its methodological advantages; it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing procedural complexity and potential for error.[7]

  • Cell Plating: Seed human cell lines (e.g., HepG2 - liver, HEK293 - kidney) into 96-well microplates at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of CPN-B in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the respective CPN-B dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.

  • Labeling and Measurement: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, 5% CO₂. The mitochondrial dehydrogenases of viable cells will reduce the XTT tetrazolium salt to a colored formazan product.[7]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell LineTissue of OriginExposure Time (hr)IC50 (µM)
HepG2Human Liver2445.2
HEK293Human Kidney2468.7
HeLaHuman Cervical2455.1
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a mandatory first screen for genotoxicity.[8] Its purpose is to assess the mutagenic potential of CPN-B by determining if it can induce mutations in the DNA of specific bacterial strains.[8][9][10][11] A positive result is a significant red flag, indicating a potential risk for carcinogenicity. The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures whether the compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[11] The inclusion of a liver enzyme extract (S9 fraction) is critical to detect metabolites of CPN-B that may be mutagenic, even if the parent compound is not.

  • Strain Preparation: Prepare overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate. The assay is run in parallel with and without the S9 mix for each concentration and control.

  • Test Mixture Preparation: In a sterile tube, combine 100 µL of the bacterial culture, 50 µL of the test compound dilution (or control), and 500 µL of the S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the test mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the spontaneous reversion rate (vehicle control).

Metabolic Stability Assessment

Causality: Understanding the metabolic fate of CPN-B is crucial for interpreting toxicity and predicting in vivo pharmacokinetics.[12][13][14] An in vitro metabolic stability assay determines the rate at which the compound is cleared by drug-metabolizing enzymes, typically found in liver microsomes.[15][16] A compound that is metabolized very rapidly may have low exposure in vivo, whereas a very stable compound might accumulate. This data provides key parameters like intrinsic clearance (Clint) and half-life (t½), which are vital for predicting hepatic clearance in vivo.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and buffer in a 96-well plate. Pre-warm to 37°C.

  • Initiation: Add CPN-B to the wells to achieve the final desired concentration (e.g., 1 µM). The reaction is initiated by adding the cofactor NADPH.[15]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][16]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of CPN-B at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percent remaining CPN-B versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

SpeciesProtein Conc. (mg/mL)Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Human0.52555.4
Rat0.51877.0

In Vivo Acute Oral Toxicity Assessment

Causality: Following the in vitro characterization, a single-dose in vivo study is required to understand the compound's effects on a whole organism.[3] This study aims to identify the acute toxic dose range, observe clinical signs of toxicity, identify potential target organs, and determine the median lethal dose (LD50), if necessary for classification.[17][18] The OECD 425 Guideline (Up-and-Down Procedure) is selected as it is a modern, statistically robust method that significantly reduces the number of animals required compared to traditional LD50 tests.[19][20][21][22]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats, 8-12 weeks old), as females are often more sensitive.[22][23] Animals should be acclimatized for at least 5 days.[23]

  • Dose Selection: The starting dose is chosen based on the in vitro cytotoxicity data and any information from structurally related compounds. If no information is available, a default starting dose of 175 mg/kg is recommended.[21]

  • Dosing Procedure: Animals are dosed sequentially, one at a time, with at least a 48-hour interval between each animal.[20][21]

    • The first animal receives the starting dose.

    • If the animal survives after 48 hours, the dose for the next animal is increased by a constant multiplicative factor (e.g., 3.2).[20]

    • If the animal dies, the dose for the next animal is decreased by the same factor.[22][24]

  • Observations: Observe animals for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, behavior), and body weight changes for at least 14 days.[25]

  • Stopping Criteria: Dosing is stopped when one of the following criteria is met:[21]

    • Three consecutive animals survive at the upper dose limit.

    • Five reversals in outcome (e.g., survival followed by death) occur.

    • The likelihood ratios exceed a critical value after at least 4 animals have followed the first reversal.

  • Pathology: Perform a gross necropsy on all animals at the end of the study to identify any macroscopic pathological changes in organs and tissues.

  • Data Analysis: The LD50 and confidence intervals are calculated using specialized software (e.g., AOT425StatPgm) based on the pattern of outcomes.[19]

Integrated Toxicity Profile and Decision-Making

The true value of this preliminary assessment lies in the synthesis of all data points to form a coherent initial toxicity profile for CPN-B. This integrated analysis guides the "Go/No-Go" decision for further investment.

  • Low Cytotoxicity (IC50 > 30 µM), Negative Ames, and Low Acute In Vivo Toxicity (LD50 > 2000 mg/kg): This is a favorable profile. The compound can proceed to the next stage of preclinical development (e.g., repeat-dose toxicity studies) with a higher degree of confidence.

  • High Cytotoxicity (IC50 < 1 µM): This may be acceptable for certain indications like oncology but is a concern for others. The therapeutic index becomes a critical consideration.

  • Positive Ames Test: This is a major liability. The decision path would involve assessing whether the mutagenicity is relevant to mammals (e.g., through a follow-up in vitro micronucleus test) or if the compound series can be chemically modified to remove the mutagenic liability.

  • High Acute In Vivo Toxicity (LD50 < 300 mg/kg): This indicates significant toxicity. The decision would depend on the severity of clinical signs, the identified target organs, and the intended therapeutic dose. If the margin of safety is too narrow, the compound may be terminated.

G start Preliminary Toxicity Data for CPN-B ames_check Ames Test Result? start->ames_check ames_pos High Risk: - Conduct follow-up genotoxicity assays - Consider termination/redesign ames_check->ames_pos Positive cytotox_check In Vitro Cytotoxicity (IC50)? ames_check->cytotox_check Negative cytotox_high Potential Issue: - Assess therapeutic index - May be acceptable for oncology cytotox_check->cytotox_high High (<1µM) acute_check Acute Oral Toxicity (LD50)? cytotox_check->acute_check Low (>30µM) acute_high High Risk: - Narrow safety margin - Identify target organs - Likely termination acute_check->acute_high High (<300mg/kg) favorable Favorable Profile: Proceed to Repeat-Dose Toxicity Studies acute_check->favorable Low (>2000mg/kg)

Caption: Decision-making logic based on preliminary toxicity results.

Conclusion

This guide provides a structured, multi-faceted approach to the preliminary toxicity assessment of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile. By systematically evaluating cytotoxicity, genotoxicity, metabolic stability, and acute systemic toxicity, researchers can build a foundational safety profile. This data-driven process is essential for making informed decisions, managing resources effectively, and ensuring that only compounds with a promising safety margin advance in the drug development pipeline. The integration of in vitro and in vivo methodologies represents the current best practice in toxicology, balancing scientific rigor with a commitment to animal welfare.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Ames test. Wikipedia. Available from: [Link]

  • OECD Test Guideline 423. National Toxicology Program. Available from: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available from: [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Available from: [Link]

  • Acute Oral Toxicity Up-And-Down-Procedure. US EPA. Available from: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Pharmacology. Available from: [Link]

  • 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. ResearchGate. Available from: [Link]

  • Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. National Toxicology Program. Available from: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available from: [Link]

  • Acute Toxicity. The Joint Research Centre: EU Science Hub - European Union. Available from: [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available from: [Link]

  • Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). IVAMI. Available from: [Link]

  • In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. Ijaresm. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Ames test ( Technique to determine mutagenic potential). YouTube. Available from: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available from: [Link]

  • An up-and-down procedure for acute toxicity testing. PubMed. Available from: [Link]

  • 420 | oecd guideline for testing of chemicals. OECD. Available from: [Link]

  • General mechanism of MTT, MTS, and XTT assay. ResearchGate. Available from: [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). umwelt-online. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • 2-Chloropyridine. National Toxicology Program (NTP). Available from: [Link]

  • Ames Test: the gold standard for mutagenicity screening. GenEvolutioN. Available from: [Link]

  • Up-and-down procedure – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

"2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (Systematic Name: 1-(2-chloropyridin-3-yl)-2-(3-cyanophenyl)ethanone), a specialized bifunctional intermediate used in the development of fused heterocyclic therapeutics, particularly in the HIV NNRTI and CNS (mGluR5/CRF1) antagonist sectors.

Executive Summary & Chemical Identity

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a high-value pharmacophore scaffold characterized by a 2-chloropyridine core linked via a ketone bridge to a 3-cyanophenyl moiety. This structure serves as a "linchpin" intermediate: the 2-chloro position provides an electrophilic site for nucleophilic aromatic substitution (


), while the 

-methylene ketone
offers a handle for condensation or alkylation.

It is primarily utilized in the synthesis of tricyclic dipyridodiazepinones (analogs of Nevirapine) and pyrido-fused indoles/quinolines , acting as a precursor that allows for rapid diversification of the "C-ring" in tricyclic drug candidates.

Chemical Specifications
PropertySpecification
IUPAC Name 1-(2-chloropyridin-3-yl)-2-(3-cyanophenyl)ethanone
CAS Registry Not widely listed; Custom Synthesis Grade
Molecular Formula

Molecular Weight 256.69 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
Key Functionality Ortho-halo ketone (Precursor for heterocyclization)

Synthetic Methodology (The "Weinreb Route")

Direct acylation of 2-chloropyridine is difficult due to the electron-deficient ring. The most robust, self-validating protocol utilizes the Weinreb Amide strategy to prevent over-addition of the nucleophile.

Reaction Scheme (DOT Visualization)

Synthesis Start 2-Chloronicotinic Acid Step1 Acid Chloride Formation (SOCl2 / DMF cat.) Start->Step1 Inter1 2-Chloronicotinoyl Chloride Step1->Inter1 Step2 Weinreb Amide Formation (N,O-Dimethylhydroxylamine) Inter1->Step2 Inter2 Weinreb Intermediate Step2->Inter2 Step3 Grignard Addition (3-Cyanobenzylmagnesium bromide) Inter2->Step3 Product 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Step3->Product

Figure 1: Stepwise synthesis via Weinreb amide to ensure mono-addition of the benzyl nucleophile.

Detailed Protocol

Step 1: Activation

  • Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

  • Add catalytic DMF (0.05 eq) followed by slow addition of Oxalyl Chloride (1.2 eq) at 0°C.

  • Stir at RT for 2 hours until gas evolution ceases. Concentrate to yield the crude acid chloride.

Step 2: Weinreb Amide Formation

  • Resuspend the acid chloride in DCM.

  • Add N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq) at 0°C.

  • The reaction is self-indicating; the formation of a stable amide is confirmed by TLC (

    
     ~0.4 in 1:1 Hex/EtOAc).
    

Step 3: Grignard Coupling (Critical Step)

  • Preparation of Grignard: React 3-cyanobenzyl bromide with Mg turnings in dry THF. Note: The nitrile group is sensitive; maintain temperature < -40°C or use organozinc (Negishi) conditions if nitrile hydrolysis is observed.

  • Coupling: Cool the Weinreb amide solution (in THF) to -78°C .

  • Add the organometallic reagent dropwise. The Weinreb intermediate stabilizes the tetrahedral transition state, preventing double addition.

  • Quench: Quench with saturated

    
     at -78°C, then warm to RT.
    
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).

Applications in Drug Discovery

This chemical is a "bifunctional electrophile" used to construct fused ring systems.

Synthesis of Dipyridodiazepinones (HIV NNRTIs)

The core utility lies in its ability to cyclize with diamines. For example, reaction with a primary amine followed by intramolecular


 displaces the chlorine.

Mechanism:

  • Schiff Base Formation: Amine reacts with the ketone (

    
    ).
    
  • Cyclization: The nitrogen of the resulting enamine/imine attacks the C-2 position of the pyridine, displacing Chloride.

  • Result: Formation of a tricyclic 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one scaffold.

Synthesis of 7-Azaindoles (Modified Fisher Synthesis)

Reaction with hydrazine derivatives can yield 1H-pyrazolo[3,4-b]pyridines or, under acidic conditions, rearrangement to azaindole derivatives, which are potent kinase inhibitors.

Pharmacophore Mapping (DOT Visualization)

SAR Center Target Molecule (Ketone Intermediate) Cl 2-Chloro Group (Electrophile for Cyclization) Center->Cl Ketone Ketone Linker (Nucleophile Attachment) Center->Ketone CN 3-Cyano Group (H-Bond Acceptor / Metabolic Stability) Center->CN App1 HIV NNRTIs (Nevirapine Analogs) Cl->App1 Cyclization Ketone->App1 App2 mGluR5 Antagonists (Negative Allosteric Modulators) CN->App2 Pi-Stacking

Figure 2: Pharmacophore dissection highlighting the reactive centers (Cl, Ketone) and the binding motif (Cyano-Aryl).

Analytical Characterization & QC

To ensure research integrity, the following analytical signatures must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.30 (s, 2H, 
      
      
      
      bridge).
    • 
       7.40–7.70 (m, 4H, Cyanophenyl + Pyridine H5).
      
    • 
       7.85 (dd, 1H, Pyridine H4).
      
    • 
       8.50 (dd, 1H, Pyridine H6).
      
  • LC-MS:

    • Expect

      
       peak at 257.1 m/z .
      
    • Isotope pattern: Distinct 3:1 ratio for

      
      .
      
  • IR Spectroscopy:

    • Nitrile stretch (

      
      ): ~2230 
      
      
      
      .
    • Ketone stretch (

      
      ): ~1690 
      
      
      
      .

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Dermal).

  • Specific Risk: The 3-cyanophenyl moiety can metabolize to release cyanide ions under extreme oxidative stress, though stable under standard lab conditions.

  • Protocol: Handle in a fume hood. Treat waste streams with bleach (sodium hypochlorite) to neutralize potential cyanide traces before disposal.

  • Storage: Store at -20°C under Argon. Ketones with

    
    -hydrogens are prone to enolization and subsequent oxidation.
    

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry. Link

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. Link

  • Patel, M., et al. (2001). "Synthesis and Evaluation of Quinazolinones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • DuPont Pharmaceuticals. (1998). "DPC 961 and DPC 963: Second Generation HIV NNRTIs." Antiviral Research. (Contextual grounding for DPC series chemistry).

solubility of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a cornerstone of drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. While specific solubility data for this compound is not widely published, this document leverages fundamental principles of physical organic chemistry and established methodologies to empower researchers. We present a detailed analysis of the molecule's structural attributes, predictive solubility assessments, and rigorous, step-by-step protocols for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize processes involving this compound.

Introduction: The Central Role of Solubility

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a complex organic molecule featuring a chlorinated pyridine core, a cyanophenyl moiety, and a ketone linker. Its structure suggests potential utility as a key intermediate in the synthesis of pharmacologically active agents, similar to how related structures like 2-chloro-3-cyanopyridine serve as building blocks for various drugs.[1][2] The successful transition of such a compound from laboratory-scale synthesis to viable production hinges on a thorough understanding of its physical properties, paramount among which is solubility.

Solubility dictates the choice of solvents for chemical synthesis, influences the efficiency of crystallization and purification, and is a critical determinant of a drug candidate's ultimate formulation and delivery strategy. A poorly characterized solubility profile can lead to significant delays and unforeseen challenges in process scale-up and preclinical development.

This guide provides the necessary theoretical grounding and practical, field-proven protocols to systematically evaluate the solubility of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine across a range of common organic solvents.

Physicochemical Profile and Predictive Solubility Analysis

The principle of "like dissolves like" is the foundation for predicting solubility.[3] A molecule's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. By dissecting the structure of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, we can anticipate its behavior.

Molecular Structure and Functional Group Analysis:

Caption: Key functional groups of the target molecule.

  • Chloropyridine Ring: The pyridine nitrogen is basic and a hydrogen bond acceptor. The ring itself is aromatic and polar. The chloro-substituent adds to the molecular weight and introduces lipophilicity.

  • Ketone Group (-C=O): This is a highly polar group. The oxygen atom is a strong hydrogen bond acceptor.

  • Cyanophenyl Group: The cyano group (-C≡N) is strongly polar and electron-withdrawing. The phenyl ring is nonpolar and contributes to the molecule's hydrophobicity.

Solubility Predictions:

Based on this structure, a qualitative solubility profile can be predicted:

  • Low Solubility in Nonpolar Solvents: In solvents like hexane, heptane, or cyclohexane, which only offer weak van der Waals forces, the high polarity of the ketone and cyano groups will likely lead to poor solubility. The energy required to break the strong solute-solute interactions will not be compensated by weak solute-solvent interactions.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) are expected to be effective. Their ability to engage in dipole-dipole interactions with the polar functionalities of the solute makes them good candidates.

  • Variable Solubility in Polar Protic Solvents: In solvents like methanol, ethanol, and isopropanol, the outcome is less certain. While these solvents can act as hydrogen bond donors to the pyridine nitrogen and ketone oxygen, the nonpolar phenyl ring may disrupt the solvent's hydrogen-bonding network, making dissolution less favorable.

The following table provides properties of common organic solvents to guide experimental design.[4][5][6]

Table 1: Properties of Common Organic Solvents

SolventFormulaTypeDielectric Constant (20°C)Relative Polarity
n-HexaneC₆H₁₄Nonpolar1.90.009
TolueneC₇H₈Nonpolar2.40.099
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic9.10.309
Diethyl EtherC₄H₁₀ONonpolar4.30.117
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.50.207
Ethyl AcetateC₄H₈O₂Polar Aprotic6.00.228
AcetoneC₃H₆OPolar Aprotic210.355
IsopropanolC₃H₈OPolar Protic180.546
EthanolC₂H₆OPolar Protic24.30.654
MethanolCH₄OPolar Protic32.60.762
AcetonitrileC₂H₃NPolar Aprotic37.50.460
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic380.404
Dimethyl Sulfoxide (DMSO)C₂H₆SOPolar Aprotic470.444

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-validated methods. The choice of method often depends on the required throughput, accuracy, and the stage of drug development. The equilibrium shake-flask method is considered the gold standard for its accuracy.[7]

Protocol 1: Equilibrium Shake-Flask Solubility Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature. It is the most reliable method for determining thermodynamic solubility.[8][9]

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches true saturation.

  • Constant Temperature: Solubility is temperature-dependent; a water bath or incubator provides the necessary control.

  • Equilibration Time: Sufficient time (typically 24-72 hours) is crucial to ensure the system has reached thermodynamic equilibrium. Preliminary experiments should establish this timeframe.[10]

  • Filtration/Centrifugation: This step is critical to separate the saturated solution from undissolved solid, preventing artificially high concentration readings.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-particles.

  • Dilution: Promptly dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Diagram: Equilibrium Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility method.

Protocol 2: High-Throughput Kinetic Solubility Method

Kinetic solubility is often measured in early discovery to quickly rank compounds. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous or organic medium. While faster, it often overestimates solubility compared to the equilibrium method.[7]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Solvent Plate: Dispense the target organic solvents into the wells of a 96-well microplate.

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the solvent wells to achieve a range of final concentrations.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitation in each well. Nephelometry, which measures light scattering from suspended particles, is a common and effective technique.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal (e.g., nephelometric units) significantly deviates from the baseline.

Data Presentation and Interpretation

Systematic recording of solubility data is essential for comparison and analysis.

Table 2: Solubility Data for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)Observations
n-HexaneNonpolar[Experimental Data][Calculated Data][e.g., Insoluble]
TolueneNonpolar[Experimental Data][Calculated Data][e.g., Sparingly soluble]
DichloromethanePolar Aprotic[Experimental Data][Calculated Data][e.g., Soluble]
Ethyl AcetatePolar Aprotic[Experimental Data][Calculated Data][e.g., Soluble]
AcetonePolar Aprotic[Experimental Data][Calculated Data][e.g., Freely soluble]
MethanolPolar Protic[Experimental Data][Calculated Data][e.g., Moderately soluble]
DMSOPolar Aprotic[Experimental Data][Calculated Data][e.g., Very soluble]

Interpreting the Results: The experimentally determined data should be correlated with the solvent properties in Table 1. A high solubility in solvents like acetone and DMSO would confirm the dominant role of the compound's polar functional groups. Lower solubility in alcohols compared to aprotic solvents of similar polarity might suggest that the energetic cost of disrupting the solvent's H-bonding network is significant.

Conclusion

A comprehensive understanding of the solubility of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is not merely an academic exercise but a practical necessity for its effective use in pharmaceutical research and development. This guide provides a robust framework for this endeavor. By combining theoretical predictions based on molecular structure with rigorous experimental determination using validated protocols like the shake-flask method, researchers can generate the reliable data needed to guide solvent selection for synthesis, purification, and formulation. This systematic approach mitigates risks in process development and accelerates the journey of promising molecules from the lab to the clinic.

References

  • Li, X.-P., Chen, H.-Y., Wang, X.-M., Zhou, C.-X., & Zhao, Y. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, E61, o1810–o1811. Available at: [Link]

  • Preparation method of 2-chloro-3-cyanopyridine. (Patent No. CN101659637A). Google Patents.
  • 2-Cyano,3-[2-(3'Chlorophenyl)] Ethyl Pyridine. Pipzine Chemicals. Available at: [Link]

  • Synthesis method of 2-chlorine-3-cyanopyridine. (Patent No. CN101941943A). Google Patents.
  • BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

  • ICH harmonised guideline M9: Biopharmaceutics classification system-based biowaivers. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency (EMA). Available at: [Link]

  • Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. (2019). World Health Organization (WHO). Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Preparation method of 2-chloro-3-cyanopyridine. Eureka | Patsnap. Available at: [Link]

  • Comparison of the polarity of organic solvents. (2022). Available at: [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Available at: [Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Available at: [Link]

  • Chemical Name : 2-Cyano-3-(3-chlorophenylethyl)pyridine-d5. Pharmaffiliates. Available at: [Link]

  • Polarity Index. Available at: [Link]

Sources

exploring the reactivity of the chloropyridine moiety

Author: BenchChem Technical Support Team. Date: February 2026

The Chloropyridine Vector: A Strategic Guide to Reactivity and Functionalization in Drug Discovery

Executive Summary

The chloropyridine moiety serves as a linchpin in modern medicinal chemistry, offering a versatile electrophilic handle that bridges the gap between classical heterocyclic chemistry and modern transition-metal catalysis. For the drug developer, the strategic value of chloropyridine lies in its positional dichotomy: the electron-deficient nature of the pyridine ring activates the 2- and 4-positions for nucleophilic aromatic substitution (


), while the 3-position remains electronically neutral, necessitating palladium- or nickel-catalyzed cross-coupling strategies. This guide dissects these reactivity profiles, providing self-validating protocols to navigate the "catalyst poisoning" effect of the pyridine nitrogen and the regioselective challenges of poly-halogenated scaffolds.

Electronic Structure & Reactivity Matrix

To manipulate chloropyridines effectively, one must first internalize the electronic bias imposed by the nitrogen atom. The pyridine nitrogen exerts a strong inductive withdraw (-I) and a mesomeric withdraw (-M) that selectively depletes electron density at the


 (2, 6) and 

(4) positions.
  • The 2- & 4-Positions: Highly electrophilic. The resulting Meisenheimer complex during nucleophilic attack is stabilized by placing the negative charge on the electronegative nitrogen.

  • The 3-Position: Electronically "benzene-like." The negative charge in a hypothetical Meisenheimer complex cannot be delocalized onto the nitrogen. Consequently,

    
     is kinetically inaccessible under standard conditions, making this position the domain of cross-coupling.
    

Table 1: Relative Reactivity Matrix of Chloropyridine Isomers

Isomer

Reactivity
Pd-Catalyzed CouplingDominant Electronic Factor
2-Chloropyridine High (Touchstone)Challenging (N-coordination poisons catalyst)Inductive (-I) & Mesomeric (-M)
4-Chloropyridine High (Often > 2-Cl)Good (Less steric hindrance than 2-Cl)Mesomeric (-M)
3-Chloropyridine Inert (

x slower)
Excellent (Behaves like chlorobenzene)Inductive (-I) only (weak at C3)

Pathway A: Nucleophilic Aromatic Substitution ( )

For 2- and 4-chloropyridines,


 is the most atom-economical pathway. The reaction is driven by the stability of the intermediate 

-complex.
Mechanistic Visualization

The following diagram illustrates why the 2-chloro isomer reacts readily while the 3-chloro isomer resists


. Note the resonance structure for the 2-isomer that localizes charge on the nitrogen (in red).

SNAr_Mechanism node_start 2-Chloropyridine node_complex Meisenheimer Complex (Charge on N) node_start->node_complex Addition (Fast) node_nuc Nucleophile (Nu-) node_nuc->node_complex node_product 2-Substituted Pyridine node_complex->node_product Elimination of Cl- node_3start 3-Chloropyridine node_3complex Unstable Intermediate (No Charge on N) node_3start->node_3complex High Energy Barrier

Figure 1: Comparative mechanistic stability of the Meisenheimer intermediate. The ability of the nitrogen atom to accommodate negative charge drives the reactivity of the 2-isomer.

Experimental Protocol: Amination of 2-Chloropyridine

Target: Synthesis of 2-morpholinopyridine.

Rationale: This protocol uses NMP (N-methyl-2-pyrrolidone) as a polar aprotic solvent to solvate the cationic intermediate and stabilize the transition state. DIPEA acts as a proton sponge.

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 equiv, 5.0 mmol) and morpholine (1.5 equiv, 7.5 mmol).

  • Solvent: Add NMP (3.0 volumes, 15 mL). Note: DMF is a viable alternative, but NMP allows for higher internal temperatures if reflux is needed.

  • Base: Add DIPEA (2.0 equiv, 10.0 mmol).

  • Reaction: Heat the mixture to 120 °C for 12 hours.

    • Self-Validation: Monitor by LCMS. The starting material (2-Cl) absorbs poorly at 254 nm compared to the product (2-amino). Look for the mass shift (M+H 114

      
       165).
      
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). The product is basic; wash the organic layer with water (3x) to remove NMP.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Pathway B: Transition Metal-Catalyzed Cross-Coupling

When functionalizing the 3-position—or when using weak nucleophiles (e.g., anilines, amides) at the 2/4-positions—palladium catalysis is required.

The Challenge: The "Pyridyl Trap." The lone pair on the pyridine nitrogen is a competent


-donor. In 2-chloropyridines, this nitrogen is sterically adjacent to the oxidative addition site. It can displace phosphine ligands on the Palladium(II) intermediate, forming a stable, unreactive "off-cycle" dimer.
The Solution: Ligand Design

To overcome this, use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos , BrettPhos ).[1] These ligands are large enough to sterically prevent the pyridine nitrogen from binding to the Pd center while electronically accelerating the oxidative addition of the reluctant C-Cl bond.

Pd_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd0->OxAdd Fast for 2-Cl Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison If Ligand Small TransMet Transmetallation (Amine/Base) OxAdd->TransMet With Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle highlighting the divergence between productive coupling and catalyst poisoning (red box) caused by the pyridine nitrogen.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloropyridine

Target: Coupling 3-chloropyridine with a primary aniline.

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, charge a reaction tube with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add 1,4-dioxane (degassed, 2 mL) and stir at room temperature for 5 minutes to generate the active catalyst species (color change from orange to dark red/brown).

  • Substrate Addition: Add 3-chloropyridine (1.0 equiv, 1.0 mmol), the aniline (1.2 equiv), and NaOtBu (Sodium tert-butoxide, 1.5 equiv).

    • Expertise Note: NaOtBu is crucial. Weaker bases like carbonates are often insufficient for chloropyridines unless specialized precatalysts (e.g., Pd-G3/G4) are used.

  • Reaction: Seal the tube and heat to 100 °C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Pathway C: Lithiation & Functionalization (DoM)

Direct lithiation of 2-chloropyridine with n-Butyllithium (n-BuLi) is disastrous; the alkyllithium acts as a nucleophile, attacking the C6 position or displacing the chloride.

The Protocol: Directed Ortho-Metalation (DoM) To functionalize the ring without destroying it, one must use a non-nucleophilic base like LDA (Lithium Diisopropylamide) at low temperatures. The chlorine atom itself acts as a Directed Metalation Group (DMG), directing lithiation to the C3 position (ortho to Cl).

Protocol:

  • Generation of LDA: To a dry flask under

    
     at -78 °C, add anhydrous THF and diisopropylamine (1.1 equiv). Dropwise add n-BuLi (1.1 equiv). Warm to 0 °C for 15 mins, then cool back to -78 °C.
    
  • Metalation: Add 2-chloropyridine (1.0 equiv) dropwise in THF. Stir for 1-2 hours at -78 °C.

    • Observation: The solution often turns yellow/orange, indicating the formation of the 2-chloro-3-lithiopyridine species.

  • Quench: Add the electrophile (e.g.,

    
    , DMF, or an aldehyde) dissolved in THF.
    
  • Warming: Allow the reaction to warm to room temperature slowly.

References

  • Reactivity of Chloropyridines in

    
    : 
    
    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2][3] This text establishes the fundamental reactivity order (2/4 >> 3).

    • StackExchange Chemistry (2017).. (Provides MO theory background relevant to pyridines).

  • Buchwald-Hartwig Amination of Pyridines

    • BenchChem Technical Support (2025).[1]. (Detailed discussion on ligand choice and catalyst poisoning).

    • WuXi AppTec (2025).. (Ligand selection for heteroaryl chlorides).

  • Lithiation and DoM

    • Gros, P., & Fort, Y. (2002).. Journal of Organic Chemistry. (Discusses the challenges of n-BuLi vs LDA).

    • Estel, L., et al. (1988).. Journal of Organic Chemistry.

  • Drug Discovery Context

    • Gupta, P. K., et al. (2023).. RSC Advances. (Comprehensive review of pyridine pharmacophores).

Sources

Methodological & Application

Synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached through a base-catalyzed condensation reaction, leveraging principles analogous to the Thorpe-Ziegler reaction, followed by acidic hydrolysis. This document offers in-depth technical details, explains the rationale behind experimental choices, and provides a self-validating protocol for reproducible results.

Introduction

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a valuable building block in medicinal chemistry, primarily due to its unique combination of a halogenated pyridine ring and a β-ketonitrile moiety. The chlorinated pyridine core provides a reactive handle for further functionalization, such as cross-coupling reactions, while the β-ketonitrile group is a versatile precursor for the synthesis of various heterocyclic systems. This application note details a robust and scalable two-step synthesis from readily available starting materials: 2-chloro-3-cyanopyridine and 3-cyanophenylacetonitrile.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence:

  • Base-Catalyzed Condensation: A strong base is used to deprotonate the α-carbon of 3-cyanophenylacetonitrile, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group in 2-chloro-3-cyanopyridine. The resulting intermediate undergoes tautomerization to form a more stable β-enaminonitrile. This reaction is a variation of the Thorpe reaction, which involves the self-condensation of nitriles.[1][2]

  • Acidic Hydrolysis: The intermediate β-enaminonitrile is subsequently hydrolyzed under acidic conditions. The enamine and imine functionalities are labile to acid, leading to their conversion to a ketone to yield the final product, 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine.[3][4]

The overall reaction scheme is depicted below:

Reaction_Scheme cluster_0 Step 1: Base-Catalyzed Condensation cluster_1 Step 2: Acidic Hydrolysis 2-chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Intermediate β-Enaminonitrile Intermediate 2-chloro-3-cyanopyridine->Intermediate 3-cyanophenylacetonitrile 3-Cyanophenylacetonitrile 3-cyanophenylacetonitrile->Intermediate Base Strong Base (e.g., NaH, KOt-Bu) Base->Intermediate Final_Product 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Intermediate->Final_Product Acid Aqueous Acid (e.g., HCl, H2SO4) Acid->Final_Product

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Chloro-3-cyanopyridine≥98%Sigma-AldrichStore in a cool, dry place.
3-Cyanophenylacetonitrile≥98%Alfa AesarStore in a cool, dry place.
Sodium hydride (NaH)60% dispersion in oilAcros OrganicsHighly flammable, handle with care.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeFisher ScientificUse freshly distilled or from a solvent purification system.
Hydrochloric acid (HCl)37%J.T. BakerCorrosive.
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Anhydrous sodium sulfateACS GradeEMD Millipore
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Step 1: Synthesis of the β-Enaminonitrile Intermediate

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in oil).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of 3-Cyanophenylacetonitrile: Slowly add a solution of 3-cyanophenylacetonitrile (1.0 eq.) in anhydrous THF (50 mL) to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Formation of the Carbanion: Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy.

  • Addition of 2-Chloro-3-cyanopyridine: Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-3-cyanopyridine (1.0 eq.) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-enaminonitrile intermediate.

Step 2: Acidic Hydrolysis to 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

  • Dissolution: Dissolve the crude β-enaminonitrile intermediate from Step 1 in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the intermediate by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Thin Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F254

    • Mobile phase: 30% Ethyl acetate in hexanes

    • Visualization: UV light (254 nm)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the final product. Expected signals include aromatic protons from both the pyridine and phenyl rings, and a methylene signal for the -CH₂- group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_purification Purification & Characterization A Charge flask with NaH and anhydrous THF B Add 3-cyanophenylacetonitrile solution at 0°C A->B C Stir at RT for 1h to form carbanion B->C D Add 2-chloro-3-cyanopyridine solution at 0°C C->D E Reflux for 4-6h D->E F Quench with water and extract with EtOAc E->F G Dry and concentrate to get crude intermediate F->G H Dissolve crude intermediate in EtOH/HCl G->H Crude Intermediate I Reflux for 2-4h H->I J Neutralize with NaHCO3 I->J K Extract with EtOAc J->K L Dry and concentrate to get crude product K->L M Purify by flash column chromatography L->M Crude Product N Characterize by TLC, NMR, and MS M->N

Figure 2: Step-by-step experimental workflow.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is also flammable. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • General: Always conduct reactions in a well-ventilated fume hood. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. The described method is based on well-established organic chemistry principles and offers a practical route to this important pharmaceutical intermediate. By following the outlined procedures and safety precautions, researchers can achieve consistent and high-yielding results.

References

  • Thorpe, J. F. The Formation and Reactions of Imino-compounds. Part I. The Formation of 1:3-Naphthylenediamine and its Derivatives from meta-Toluylenediamine. J. Chem. Soc., Trans.1909, 95, 1901-1929.
  • Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit 9 bis 17 Ringgliedern. Justus Liebigs Annalen der Chemie1933, 504 (1), 94-130.
  • Chem-Station. Thorpe-Ziegler Reaction. [Link][1]

  • MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. Molbank2021 , 2021(2), M1234. [Link][2]

  • Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link][4]

  • PubMed. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. J. Org. Chem.2019 , 84(15), 9770-9777. [Link]

  • NIH. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem.2019 , 15, 2874–2883. [Link][5]

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile. This novel compound, featuring a chloropyridine, a ketone linker, and a benzonitrile moiety, presents specific chromatographic challenges, including the potential for peak tailing due to its basic pyridine nitrogen. This guide follows a logical, science-driven workflow from initial analyte characterization and strategic method design to rigorous optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2]. We elucidate the rationale behind the selection of stationary phase, mobile phase composition, and detector settings. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for quality control and research applications in drug development.

Part 1: Foundational Strategy - Analyte-Centric Method Design

The cornerstone of effective HPLC method development is a deep understanding of the analyte's physicochemical properties. A purely trial-and-error approach is inefficient; instead, we leverage chemical principles to predict chromatographic behavior and make informed initial choices.

Physicochemical Characterization

The target analyte, 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile, is a small organic molecule with distinct structural features that dictate its chromatographic properties.

  • Structure:

    
    
    
  • Key Moieties:

    • Benzonitrile Group: A non-polar aromatic ring with a polar nitrile substituent.

    • Ketone Linker: A polar, UV-active chromophore.

    • 3-Chloropyridine Group: A weakly basic aromatic heterocycle (pKa ≈ 2.84 for the conjugate acid)[3].

A summary of its critical properties, essential for method development, is presented below.

PropertyValue / PredictionRationale & Chromatographic Implication
Molecular Formula C₁₄H₉ClN₂O-
Molecular Weight 256.69 g/mol Suitable for standard HPLC columns with pore sizes of 60-120 Å[4].
Predicted logP ~2.5 - 3.5Moderately hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC[5].
pKa (Conjugate Acid) ~2.84 (based on 3-chloropyridine)[3]CRITICAL PARAMETER. The pyridine nitrogen is basic. At pH < 2.8, the molecule is protonated and cationic, risking peak tailing via interaction with acidic silanols. At pH > 4.8, it is neutral, ensuring retention is governed by hydrophobicity.
UV Chromophores Benzonitrile, Ketone, ChloropyridineThe conjugated aromatic system ensures strong UV absorbance, making a Photodiode Array (PDA) detector highly effective for both quantification and peak purity assessment[6][7].
Initial Method Development Strategy

Based on the analyte's profile, a reversed-phase HPLC approach is the logical choice. Our strategy is to establish robust starting conditions that can be systematically optimized.

  • Column Selection: A C18 (octadecylsilane) stationary phase is the universal starting point for moderately hydrophobic molecules like our analyte[5]. Its hydrophobic interactions with the analyte's aromatic rings will provide good retention. We will begin with a standard dimension column (e.g., 4.6 x 150 mm, 5 µm) to balance efficiency and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the strong organic solvent (Mobile Phase B). ACN typically provides lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths[8][9].

    • Aqueous Phase (Mobile Phase A): The critical decision here is pH control. To mitigate the risk of peak tailing from the basic pyridine nitrogen, the mobile phase pH must be strictly controlled[10]. We will evaluate a buffered aqueous phase at a pH of ~5.0, which is at least two units above the pKa, ensuring the analyte remains in its neutral, non-ionized form. A 20 mM potassium phosphate buffer is an excellent choice.

  • Detection: A Photodiode Array (PDA) detector is indispensable. It allows for the simultaneous acquisition of spectra across a wide UV-Vis range[7]. This is crucial for:

    • Determining the wavelength of maximum absorbance (λmax) for optimal sensitivity.

    • Assessing peak purity to ensure the peak is not co-eluting with impurities.

Part 2: Protocol - Systematic Method Optimization

The goal of optimization is to achieve a chromatogram with a symmetric peak (Tailing Factor ≈ 1.0), adequate retention (k' between 2 and 10), high efficiency (N > 5000), and the shortest possible run time.

Workflow for Optimization

The following workflow provides a logical sequence for refining the initial method.

OptimizationWorkflow cluster_start Initial Screening cluster_optimize Systematic Optimization cluster_final Finalization Start Initial Conditions: Column: C18, 4.6x150mm, 5µm Mobile Phase A: 20mM KH2PO4, pH 5.0 Mobile Phase B: Acetonitrile Detector: PDA (200-400 nm) Flow: 1.0 mL/min RunGradient Run Broad Gradient (e.g., 5-95% B in 20 min) Start->RunGradient Eval Evaluate Peak Shape & Retention Time RunGradient->Eval AdjustpH Adjust Mobile Phase pH (Test pH 3.0 vs 5.0 vs 7.0) Goal: Tailing Factor ~ 1.0 Eval->AdjustpH Poor Shape? AdjustGradient Optimize Gradient Slope or Switch to Isocratic Goal: k' = 2-10, Short Run Time Eval->AdjustGradient Good Shape? AdjustpH->AdjustGradient AdjustTemp Adjust Column Temperature (e.g., 30°C, 35°C, 40°C) Goal: Improve efficiency/selectivity AdjustGradient->AdjustTemp SST Define & Perform System Suitability Test (SST) AdjustTemp->SST FinalMethod Final Optimized Method SST->FinalMethod

Caption: A decision-based workflow for HPLC method optimization.

Step-by-Step Optimization Protocol

Objective: To systematically refine chromatographic conditions to achieve optimal separation.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid and/or Potassium Hydroxide (for pH adjustment)

  • Analyte Reference Standard

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (pH 5.0): Dissolve KH₂PO₄ in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 5.0 ± 0.1 using dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: 100% Acetonitrile. Filter through a 0.45 µm membrane filter.

  • Initial Gradient Run:

    • Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with a 95:5 mix of Mobile Phase A:B.

    • Inject the analyte standard.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

    • Analysis: Determine the λmax from the PDA data. Note the approximate %B at which the analyte elutes. Evaluate the peak shape.

  • pH Scouting (if peak tailing is observed):

    • Prepare two additional versions of Mobile Phase A: one at pH 3.0 and one at pH 7.0.

    • Repeat the gradient run using each mobile phase.

    • Compare the tailing factor, retention time, and peak width across the three pH values. Select the pH that provides the most symmetrical peak.

  • Gradient/Isocratic Optimization:

    • Based on the elution %B from the initial run, design a shallower gradient around that point (e.g., if elution occurred at 50% B, try a gradient of 40-60% B over 10 minutes).

    • Alternatively, if a short run time is desired and resolution is sufficient, develop an isocratic method. A good starting point for the isocratic %B can be calculated from the gradient results.

    • Adjust the %B to position the analyte peak with a retention factor (k') between 2 and 10.

  • Temperature Optimization:

    • Set the column thermostat to 30°C, 35°C, and 40°C.

    • Run the optimized method at each temperature.

    • Evaluate the impact on retention time, backpressure, and peak efficiency (theoretical plates). Select the temperature that provides the best balance of performance.

Part 3: The Validated Method & System Suitability

Following the optimization protocol, the final method was established. Its performance must be verified before each analytical run using a System Suitability Test (SST).

Final Optimized HPLC Method
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 6.0
Mobile Phase B Acetonitrile
Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 265 nm
Run Time 10 minutes
System Suitability Test (SST)

Rationale: The SST is a mandatory quality control check to ensure the chromatographic system is performing adequately for the intended analysis. It is performed by making replicate injections (n=5 or 6) of a standard solution before running any samples.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Confirms the stability and precision of the pumping system.

Part 4: Protocol - Full Method Validation (ICH Q2(R1))

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose[1][2].

ValidationProcess cluster_prep Preparation cluster_execution Experimental Execution cluster_report Reporting OptimizedMethod Final Optimized Method ValidationProtocol Draft Validation Protocol (Define Parameters & Criteria) OptimizedMethod->ValidationProtocol Specificity Specificity / Selectivity (Inject blank, placebo, impurities) ValidationProtocol->Specificity Linearity Linearity & Range (5+ concentration levels) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope method) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, %B, Temp) LOD_LOQ->Robustness DataAnalysis Analyze Data & Compare Against Acceptance Criteria Robustness->DataAnalysis ValidationReport Generate Final Validation Report DataAnalysis->ValidationReport

Caption: The logical flow of an HPLC method validation project.

Validation Parameters & Protocol

The following protocols outline the experiments required to validate the method.

1. Specificity

  • Protocol: Sequentially inject a diluent blank, a placebo (matrix without analyte), and the analyte standard.

  • Acceptance: The blank and placebo must show no interfering peaks at the retention time of the analyte.

2. Linearity and Range

  • Protocol: Prepare at least five standard solutions of the analyte covering a range of 80% to 120% of the expected sample concentration. Inject each standard in triplicate.

  • Acceptance: Plot the mean peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.

3. Accuracy (as % Recovery)

  • Protocol: Prepare a placebo solution and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision

  • a. Repeatability (Intra-assay):

    • Protocol: Analyze six independent preparations of the analyte standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance: %RSD of the peak areas must be ≤ 2.0%.

  • b. Intermediate Precision:

    • Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance: The overall %RSD for both sets of data combined should be ≤ 2.0%.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Protocol: Determine using the signal-to-noise (S/N) ratio method. Inject solutions of decreasing concentration.

  • Acceptance:

    • LOD: The concentration that yields a S/N ratio of 3:1.

    • LOQ: The concentration that yields a S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

6. Robustness

  • Protocol: Deliberately vary key method parameters one at a time and assess the impact on the results (e.g., peak area, retention time).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 5.8 and 6.2)

    • Column Temperature: ± 2°C (33°C and 37°C)

  • Acceptance: The system suitability parameters should still be met, and the results should not deviate significantly from the nominal method.

Conclusion

This application note presents a complete, science-driven framework for the development and validation of a robust RP-HPLC method for 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile. By leveraging an understanding of the analyte's physicochemical properties, particularly its pKa, we systematically optimized the chromatographic conditions to achieve excellent peak shape and reproducibility. The final isocratic method is efficient, with a run time of under 10 minutes. The comprehensive validation protocol, designed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust, rendering it highly suitable for routine quantitative analysis in a regulated drug development environment.

References

  • PubChem. Chloroprallethrin. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[2-(2-Chloropyridin-4-yl)-2-oxoethyl]isonicotinonitrile. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Benzonitrile HPLC Method. [Link]

  • PubChem. 3-Chloropyridine. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

  • Dolan, J. W. (2014). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. [Link]

  • Phenomenex. Reversed-Phase HPLC Column Selection Guide. [Link]

  • Cardoso, C. A. L., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, S., & Singh, P. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Shimadzu Corporation. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. [Link]

  • AZoSensors. What is a Photodiode Array? [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

Sources

"2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine in Agrochemical Discovery

Part 1: Executive Summary & Technical Context

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (CAS: 760193-01-9) represents a high-value "pivot scaffold" in the synthesis of next-generation agrochemicals, specifically targeting Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mesoionic insecticides .[1][2]

Structurally, this molecule offers three distinct vectors for chemical diversification, making it a critical intermediate for library generation in Lead Optimization phases:

  • The Electrophilic Ketone: A site for reduction (to alcohols/methylenes) or condensation (to oximes/hydrazones).[2]

  • The 2-Chloro Pyridine Handle: A prime substrate for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
    
  • The 3-Cyano Moiety: A masked carboxylic acid/amide or a precursor to benzylamines, mimicking the lipophilic "tail" found in blockbuster fungicides like Fluopyram or Boscalid analogs.[1][2]

This guide provides a validated protocol for its synthesis and downstream application, addressing the specific chemoselectivity challenges posed by the simultaneous presence of a nitrile, a ketone, and a reactive aryl chloride.[1][2]

Part 2: Synthetic Logic & Pathway Visualization

The synthesis and utility of this scaffold rely on "Orthogonal Reactivity."[1][2] The challenge is to construct the ketone bridge without hydrolyzing the nitrile or displacing the chlorine prematurely.[1][2]

Mechanism of Action: The "Beta-Keto Ester" Route

Direct addition of Grignard reagents to acid chlorides is prone to over-addition (forming tertiary alcohols) or attacking the nitrile.[2] The most robust industrial route utilizes a Claisen-type condensation followed by decarboxylation.[2] This ensures the ketone is formed selectively.[2]

SyntheticPathway Substrate1 2-Chloronicotinoyl Chloride Intermediate Beta-Keto Ester Intermediate (Unstable) Substrate1->Intermediate LiHMDS, THF -78°C Substrate2 Ethyl 3-Cyanophenylacetate Substrate2->Intermediate Target TARGET SCAFFOLD: 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Intermediate->Target DMSO/H2O, NaCl Krapcho Decarboxylation App1 Pathway A: Cyclization (Pyrazolopyridines) Target->App1 Hydrazine Hydrate EtOH, Reflux App2 Pathway B: Reduction (SDHI Linker Analogs) Target->App2 Et3SiH, TFA (Ionic Hydrogenation) App3 Pathway C: SNAr Displacement (2-Amino-3-acylpyridines) Target->App3 Primary Amines DMSO, 80°C

Figure 1: Divergent synthesis map showing the assembly of the target scaffold and its three primary application vectors in agrochemical design.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of the Target Scaffold

Objective: Synthesize 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine without affecting the nitrile group.

Reagents:

  • A: 2-Chloronicotinoyl chloride (1.0 eq) [Freshly prepared from acid via

    
    ]
    
  • B: Ethyl 3-cyanophenylacetate (1.1 eq)[1][2]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0M in THF (2.2 eq)[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with Reagent B (Ethyl 3-cyanophenylacetate) and anhydrous THF (10 mL/g).

    • Cool the system to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS dropwise over 30 minutes.[2] The solution will turn yellow/orange, indicating enolate formation.[1][2]

    • Critical Checkpoint: Stir for 45 minutes at -78°C to ensure complete deprotonation. Incomplete deprotonation leads to self-condensation side products.[1][2]

  • Acylation:

    • Dissolve Reagent A (2-Chloronicotinoyl chloride) in minimal THF.[1][2]

    • Add this solution dropwise to the enolate mixture at -78°C. Keep the internal temperature below -70°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Observation: The mixture will become viscous.[2]

  • Workup & Decarboxylation (One-Pot Krapcho Variant):

    • Quench with saturated

      
      .[2] Extract with Ethyl Acetate.[2]
      
    • Concentrate the crude beta-keto ester.[2]

    • Decarboxylation: Dissolve the residue in DMSO/Water (10:1) with NaCl (2 eq). Heat to 130°C for 4 hours.[2]

    • Why this works: Acidic hydrolysis (HCl/Reflux) risks hydrolyzing the nitrile to an acid.[2] The Krapcho conditions (DMSO/NaCl) are neutral and specific to beta-keto esters.[2]

  • Purification:

    • Dilute with water, extract with DCM.[1][2]

    • Purify via Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1][2]

    • Yield Target: 65-75% as a white/off-white solid.

Protocol B: Application in Heterocycle Synthesis (Pyrazolopyridine)

Objective: Convert the scaffold into a fused tricyclic core common in modern fungicides.[2]

Reagents:

  • Target Scaffold (1.0 eq)

  • Hydrazine Hydrate (1.5 eq) or Methylhydrazine[1][2]

  • Ethanol (Absolute)[1][2]

Methodology:

  • Dissolve the Target Scaffold in Ethanol (5 mL/mmol).[2]

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Heat to Reflux (78°C) for 6 hours.

  • Mechanism: The hydrazine nitrogen attacks the ketone first (forming a hydrazone), followed by an intramolecular

    
     on the 2-chloropyridine ring.[1][2]
    
  • Result: Formation of a 1-(3-cyanobenzyl)-1H-pyrazolo[3,4-b]pyridine derivative.

  • Significance: This fused system mimics the adenine core of ATP, a common motif in kinase inhibitor fungicides.[1][2]

Part 4: Analytical Data & Quality Control

To ensure the integrity of the intermediate before proceeding to expensive downstream steps, verify the following parameters:

ParameterSpecificationDiagnostic Signal (NMR/IR)
Appearance White to pale yellow solidVisual inspection.[1][2]
1H NMR (CDCl3) Purity > 98%δ 4.35 (s, 2H) : The methylene singlet between the carbonyl and the cyanophenyl ring is the key diagnostic peak.[1][2] If it is a doublet or multiplet, decarboxylation failed.[1][2]
IR Spectroscopy Nitrile & Ketone Intact~2230 cm⁻¹ (Sharp, CN stretch); ~1690 cm⁻¹ (Ketone C=O).[1][2] Absence of broad OH (acid) bands.[2]
LC-MS [M+H]+ = 257.05Single peak integration.[1][2] Watch for M+18 (Hydrolysis) or M+14 (Methylation artifact).[2]

Part 5: Strategic Implications in Drug Design

1. Lipophilicity Modulation: The 3-cyanophenyl group is a "Magic Methyl" equivalent in medicinal chemistry.[1][2] It increases metabolic stability (blocking para-oxidation) and improves dipole alignment in the binding pocket compared to a simple phenyl group.[1][2]

2. Scaffold Hopping: This ketone allows researchers to "hop" between chemical classes:

  • Reduction (

    
    ):  Leads to flexible "linked" inhibitors (e.g., Pyridinyl-ethyl-benzamides).[1][2]
    
  • Cyclization: Leads to rigid "fused" inhibitors (e.g., Pyrazolopyridines).[1][2]

3. Safety Note: The 2-chloropyridine moiety is a skin sensitizer.[1][2] The 3-cyanobenzyl group is toxic if metabolized to cyanide (though unlikely in standard handling).[2] All reactions involving LiHMDS and acid chlorides must be performed under inert atmosphere (Nitrogen/Argon).[2]

References

  • ChemicalBook. (2024).[2][3] 2-Chloro-3-cyanopyridine Properties and Synthesis.Link[1][2]

  • PubChem. (2024).[2] 2-Chloronicotinonitrile Compound Summary. National Library of Medicine.[2] Link[1][2]

  • GuideChem. (2024).[2] Synthesis methods for Chloropyridine derivatives.[2][3][4][5][6][7]Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] 2-Chloropyridine-3-carbonyl chloride Product Sheet.Link[1][2]

  • Katritzky, A. R., et al. (2010).[1][2] Comprehensive Heterocyclic Chemistry III. Elsevier.[2] (General reference for Pyridine

    
     and cyclization mechanisms).
    

Sources

Technical Application Note: Modular Derivatization of 2-Chloro-3-acylpyridines for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the synthetic elaboration of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemistry, sharing core features with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), p38 MAP kinase inhibitors, and mGluR modulators.

Successful Structure-Activity Relationship (SAR) profiling requires independent modulation of three distinct pharmacophoric zones. This protocol provides validated workflows for each zone, prioritizing chemical yield, operational simplicity, and library scalability.

Structural Reactivity Map

Scaffold A possesses three chemically distinct "handles" for diversification:

  • Zone 1 (The Warhead): The C2-Chloro position.[1] Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent C3-carbonyl and the pyridine nitrogen.
    
  • Zone 2 (The Linker): The

    
    -methylene bridge. This position is metabolically labile (benzylic oxidation) and acidic (
    
    
    
    ), making it a prime target for alkylation to improve metabolic stability (
    
    
    ).
  • Zone 3 (The Tail): The 3-cyanophenyl moiety.[2] The nitrile group serves as a versatile precursor for bioisosteres (tetrazoles, amides) to modulate solubility (LogD) and permeability.

ScaffoldMap Scaffold Scaffold A (2-Cl-3-acylpyridine) Zone1 Zone 1: C2-Chloro (S_NAr / Coupling) Scaffold->Zone1 High Reactivity (Ortho-Effect) Zone2 Zone 2: Linker (Active Methylene) Scaffold->Zone2 Metabolic Soft Spot Zone3 Zone 3: Nitrile (Bioisostere) Scaffold->Zone3 Electronic Tuning

Figure 1: Reactivity mapping of the core scaffold showing the three primary zones for SAR diversification.

Protocol 1: Zone 1 Diversification via

Objective: Introduction of amine/alkoxide diversity elements at the C2 position.

Scientific Rationale: Unlike standard 2-chloropyridines which often require high heat or Pd-catalysis (Buchwald-Hartwig), Scaffold A is an activated substrate. The C3-carbonyl group exerts a strong electron-withdrawing effect (


 and 

effects), significantly lowering the energy barrier for the formation of the Meisenheimer complex [1]. Consequently, mild

conditions are preferred to avoid degrading the sensitive ketone linker.
Experimental Workflow

Reagents:

  • Scaffold A (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold A (100 mg, 0.39 mmol) in IPA (3.0 mL) in a reaction vial.

  • Addition: Add DIPEA (135 µL, 0.78 mmol) followed by the amine nucleophile (0.47 mmol).

  • Reaction:

    • For aliphatic amines: Stir at Room Temperature for 2–4 hours.

    • For anilines/hindered amines: Heat to 60°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The product will show a characteristic mass shift (

      
      ).
      
  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the nucleophile is weak (e.g., electron-deficient aniline), switch to Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos,


, Dioxane, 100°C) [2].

Protocol 2: Linker Stabilization via -Alkylation

Objective: Methylation of the methylene bridge to block metabolic oxidation (CYP450 mediated) and restrict conformational freedom.

Scientific Rationale: The methylene protons are doubly activated by the pyridine ketone and the cyanophenyl ring. However, standard enolate chemistry (LDA/THF) can lead to self-condensation or reaction at the C2-Cl site. We utilize a mild "Phase Transfer Catalysis" (PTC) approach or weak inorganic bases to ensure mono-alkylation selectivity [3].

Experimental Workflow

Reagents:

  • Scaffold A (1.0 equiv)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: To a flame-dried flask under

    
    , add Scaffold A  (200 mg) and anhydrous DMF (4 mL). Add 
    
    
    
    (powdered, 215 mg) and stir at RT for 15 minutes. The solution may turn yellow/orange (enolate formation).
  • Alkylation: Cool to 0°C. Add MeI (48 µL) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 3 hours.

    • QC Check: LCMS should show +14 Da shift. Avoid over-alkylation (dimethylation, +28 Da) by strictly controlling stoichiometry.

  • Quench: Pour into ice-water (20 mL). The product often precipitates.

  • Isolation: Filter the solid or extract with DCM.

Protocol 3: Nitrile Bioisostere Conversion (Tetrazole)

Objective: Converting the lipophilic nitrile to a tetrazole (acid bioisostere) to improve solubility and potency.

Scientific Rationale: Tetrazoles are classic bioisosteres for carboxylic acids but with better membrane permeability and metabolic stability. The nitrile on Scaffold A is electronically deactivated by the phenyl ring, requiring Lewis Acid catalysis (


) rather than simple azide addition [4].
Experimental Workflow

Reagents:

  • Scaffold A (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1) or DMF[3]

Step-by-Step Procedure:

  • Safety Warning: Azides can form explosive hydrazoic acid. Ensure the reaction is vented and pH is kept neutral/basic.

  • Setup: In a pressure vial, combine Scaffold A ,

    
    , and 
    
    
    
    in water/IPA.
  • Cycloaddition: Heat to 80–100°C for 12–24 hours.

    • Mechanism:[3][4][5][6][7][8] The Zinc coordinates the nitrile nitrogen, activating the carbon for azide attack (See Figure 2).

  • Workup: Cool to RT. Add 1N HCl carefully (in a fume hood) to break the Zinc complex and protonate the tetrazole. Extract with EtOAc.

  • Note: The product will be significantly more polar than the starting material.

Comparative Data & Validation

Reaction Condition Summary Table
TransformationTarget ZoneReagentsTempTypical YieldCritical Parameter

Displacement
C2-ClAmine, DIPEA, IPART - 60°C85-95%Steric bulk of amine
Suzuki Coupling C2-ClBoronic Acid, Pd-PEPPSI,

80°C70-85%Inert atmosphere required

-Alkylation
LinkerMeI,

, DMF
0°C - RT60-75%Control mono- vs di-alkylation
Tetrazole Formation Nitrile

,

,

/IPA
100°C55-70%Lewis acid catalysis essential
Decision Logic for Library Synthesis

The following flowchart illustrates the logical sequence for generating a diverse library from Scaffold A .

Workflow Start Start: Scaffold A Decision1 Need Metabolic Stability? Start->Decision1 Alkylation Step 1: Linker Methylation (Protocol 2) Decision1->Alkylation Yes Decision2 Diversity Scan? Decision1->Decision2 No Alkylation->Decision2 SNAr Step 2: C2-Amine Library (Protocol 1) Decision2->SNAr Aliphatic/Polar Suzuki Step 2: C2-Aryl Library (Pd-Catalysis) Decision2->Suzuki Aromatic/Flat Final Step 3: Tail Modification (Tetrazole/Hydrolysis) SNAr->Final Suzuki->Final

Figure 2: Sequential workflow for library generation. Linker modification is recommended before C2-diversification if the C2-substituent is sensitive to alkylating agents.

References

  • Reactivity of 2-chloropyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][5]

    • Source: N
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Coupling | Synthetic Methods in Drug Discovery.
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link][9][10][11]

  • Ketone Alpha-Alkylation

    • Title: Ketone α-alkylation at the more-hindered site.[10]

    • Source: N
    • URL:[Link]

  • Nitrile Bioisosteres

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

Sources

Application Note: Large-Scale Synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (CAS: 760193-01-9).

This intermediate is a critical building block for pyridine-based pharmaceuticals, particularly in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The presence of the 2-chloro substituent (a handle for nucleophilic aromatic substitution) and the 3-cyano group (a versatile precursor for amines, amides, or tetrazoles) necessitates a synthetic strategy that avoids harsh hydrolytic conditions which could degrade these functionalities.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (1 ), is a ketone bridging a chloropyridine ring and a cyanophenyl ring via a methylene linker.

Structural Challenges[1]
  • 2-Chloro-pyridine moiety: Susceptible to nucleophilic attack (SNAr) by strong bases (e.g., hydroxide, alkoxides) at elevated temperatures.

  • 3-Cyano group: Susceptible to hydrolysis (to amide/acid) under strong acidic or basic conditions.

  • Methylene acidity: The

    
    -protons are acidic, making the molecule prone to side reactions (aldol condensation) if not handled correctly.
    
Synthetic Strategy

Direct acylation of a 3-cyanobenzyl organometallic reagent with a nicotinoyl chloride is fraught with chemoselectivity issues (Grignard reagents react with nitriles).

Therefore, the Claisen Condensation / Krapcho Decarboxylation route is selected as the Golden Standard . This pathway utilizes a


-keto ester intermediate, allowing for decarboxylation under neutral conditions, thereby preserving both the chloro and cyano functionalities.

Retrosynthetic Scheme:

Retrosynthesis Target Target Molecule (1) 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Inter Intermediate (2) Ethyl 2-(2-chloronicotinoyl)-2-(3-cyanophenyl)acetate (Beta-Keto Ester) Target->Inter Krapcho Decarboxylation (DMSO, NaCl, H2O, Heat) SM1 Starting Material A Ethyl 2-chloronicotinate Inter->SM1 Claisen Condensation (NaH or KOtBu, THF) SM2 Starting Material B Ethyl 3-cyanophenylacetate Inter->SM2

Caption: Retrosynthetic dissection of the target ketone via a beta-keto ester intermediate.

Process Development & Critical Parameters

Reagent Selection[1][2]
  • Ethyl 2-chloronicotinate: Commercially available. Can be synthesized from 2-chloronicotinic acid (SOCl₂, EtOH).

  • Ethyl 3-cyanophenylacetate: If unavailable, synthesize from 3-cyanophenylacetonitrile via Pinner reaction (EtOH, HCl gas, 0°C) to avoid hydrolysis to the acid. Do not use aqueous acid hydrolysis.

  • Base (NaH vs. KOtBu): Sodium Hydride (60% dispersion) is preferred for the condensation step to drive the equilibrium irreversibly by forming the enolate of the product. KOtBu is a viable alternative but generates t-butanol, which can complicate solvent recovery.

  • Decarboxylation Solvent (DMSO): Dimethyl sulfoxide facilitates the Krapcho decarboxylation by solvating the cation, making the chloride ion (from NaCl) a potent nucleophile for demethoxycarbonylation.

Safety Considerations
  • HCN Potential: While the nitrile is stable, thermal decomposition or accidental contact with strong acid can release HCN. Work in a well-ventilated fume hood with cyanide detectors.

  • Exotherms: The quenching of NaH and the condensation reaction are exothermic. Strict temperature control is mandatory.

Detailed Experimental Protocol

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 2-(2-chloronicotinoyl)-2-(3-cyanophenyl)acetate.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Ethyl 3-cyanophenylacetate (1.1 equiv)

  • Sodium Hydride (60% in oil) (1.5 equiv)

  • Anhydrous THF (10 vol)

  • MTBE (for workup)

Procedure:

  • Inertion: Purge a dry reactor with Nitrogen (N₂).

  • Base Slurry: Charge Sodium Hydride (1.5 equiv) and Anhydrous THF (5 vol). Cool to 0–5°C.

  • Nucleophile Formation: Dissolve Ethyl 3-cyanophenylacetate (1.1 equiv) in THF (2 vol). Add this solution dropwise to the NaH slurry over 30–45 minutes. Note: H₂ gas evolution. Maintain internal temperature <10°C.

  • Aging: Stir the enolate solution at 0–5°C for 30 minutes.

  • Addition of Electrophile: Dissolve Ethyl 2-chloronicotinate (1.0 equiv) in THF (3 vol). Add dropwise to the reaction mixture over 1 hour.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target: <2% remaining Ethyl 2-chloronicotinate.

  • Quench: Cool to 0°C. Carefully quench with 10% Aqueous Acetic Acid (pH adjusted to ~5–6). Caution: Vigorous foaming.

  • Extraction: Extract with MTBE (3 x 5 vol).

  • Wash: Wash combined organics with Brine (5 vol). Dry over Na₂SO₄.[2]

  • Concentration: Evaporate solvent under reduced pressure to yield the crude

    
    -keto ester (often an oil or low-melting solid). Proceed directly to Step 2.
    
Step 2: Krapcho Decarboxylation

Objective: Conversion of


-keto ester to the target ketone (1 ) without hydrolyzing the nitrile.

Materials:

  • Crude

    
    -keto ester (from Step 1)
    
  • Dimethyl Sulfoxide (DMSO) (5 vol)

  • Sodium Chloride (NaCl) (1.5 equiv)

  • Water (1.1 equiv)

Procedure:

  • Setup: Charge the crude intermediate into a reactor equipped with a reflux condenser and off-gas scrubber.

  • Solvent: Add DMSO (5 vol).

  • Reagents: Add solid NaCl (1.5 equiv) and Water (1.1 equiv). Note: Water is the proton source; NaCl facilitates the attack on the ethyl group.

  • Heating: Heat the mixture to 130–140°C .

    • Mechanism:[3][1][4][5] The chloride ion attacks the ethyl group (SN2), releasing CO₂ and ethanol.

  • Reaction: Stir at 130–140°C for 3–5 hours.

    • IPC: Monitor by HPLC for disappearance of the ester intermediate.

  • Workup: Cool to 20°C. Pour the reaction mixture into Ice Water (20 vol).

    • Observation: The product usually precipitates as a solid.[2]

  • Isolation: Filter the solid. Wash with water (5 vol) to remove residual DMSO.

  • Purification: Recrystallize from Ethanol/Heptane or Isopropanol if purity is <98%.

Analytical Specifications

Target Molecule: 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Formula: C₁₄H₉ClN₂O MW: 256.69 g/mol

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Identification 1H-NMR (DMSO-d6)Consistent with structure
Water Content Karl Fischer< 0.5%
Residual Solvents GC-HSDMSO < 5000 ppm, THF < 720 ppm

Key NMR Signals (Predicted):

  • 
     4.4–4.6 ppm (s, 2H): Methylene linker (-C(=O)CH₂-).
    
  • 
     7.4–7.8 ppm (m, 4H): Phenyl ring protons.
    
  • 
     7.5, 8.1, 8.5 ppm (m, 3H): Pyridine ring protons.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or moisture in THF.Ensure THF is anhydrous (KF < 100 ppm). Increase NaH to 1.8 equiv.
Hydrolysis of CN group Reaction temperature too high or pH too low/high.Avoid strong acid/base workups. Use buffered quench (AcOH). Use Krapcho method (neutral) for decarboxylation.
Residual DMSO Inefficient washing.DMSO is difficult to remove. Use extensive water washes during filtration or recrystallize from Isopropanol.
Dark Color Oxidation of enolate.Ensure strict N₂ atmosphere during Step 1.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (General Pyridine Chemistry).
    • ChemicalBook. (2025).[6][7][8] Ethyl 2-chloronicotinate Synthesis. Retrieved from

  • Krapcho Decarboxylation Methodology: Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, -keto esters, -cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822.
  • Related Intermediate Synthesis (Loratadine/NNRTI Precursors)

    • Morepen Laboratories Limited.[9] (2006).[9] International Patent Application WO2006/06184 A2. (Cites CAS 760193-01-9).[9][]

    • Benchchem. (2025).[6][7][8] Synthesis of 2-Chloro-3-cyanopyridine Derivatives. Retrieved from

  • General Claisen Condensation Protocols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Biological Evaluation of NNRTI Scaffolds: Protocols for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological evaluation and cell-based assay protocols for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (CAS: 760193-01-9), a critical pharmacophore scaffold used primarily in the synthesis and development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy.

Introduction & Application Scope

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a versatile electrophilic building block. Its structure features a 2-chloropyridine core linked via a keto-ethyl spacer to a 3-cyanophenyl ring. This "DARYL" (diaryl) motif is a hallmark of high-potency NNRTIs, such as Lersivirine , Etravirine , and Rilpivirine .

Mechanism of Action (MoA) Context

In drug discovery, this compound serves as the "spine" for synthesizing fused heterocyclic inhibitors (e.g., pyrazoles, furopyridines) that bind to the hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme.

  • The 2-Chloropyridine moiety: Acts as an electrophilic handle for cyclization or nucleophilic substitution to form the inhibitor's core.

  • The 3-Cyanophenyl moiety: Mimics the "cyanovinyl" or "benzonitrile" wing found in approved NNRTIs, crucial for pi-stacking interactions with Tyr181 and Tyr188 in the RT binding pocket.

Primary Applications:

  • Anti-HIV-1 Screening: Evaluating antiviral potency (EC50) of derivatives.[1]

  • Cytotoxicity Profiling: Determining the Selectivity Index (SI = CC50/EC50).

  • Resistance Profiling: Testing efficacy against clinically relevant RT mutants (e.g., K103N, Y181C).

Experimental Design & Preparation

Compound Handling
  • Solubility: Hydrophobic. Dissolve in 100% DMSO to create a 10–100 mM stock solution.

  • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Stability: The alpha-keto group is reactive; avoid prolonged exposure to basic buffers during storage.

Cell Line Selection
Cell LineTypeApplicationRationale
MT-4 / MT-2 Human T-cell LeukemiaHigh-Throughput Screening (HTS)Highly susceptible to HIV-1 induced cytopathogenicity (CPE). Allows rapid colorimetric readout.
PBMCs Primary CellsClinical RelevancePhysiological host cells; confirms activity in non-transformed cells.
HEK293T Embryonic KidneyTransfection/PseudotypingUsed to generate pseudotyped viruses for single-cycle assays.

Protocol 1: HIV-1 Cytoprotection Assay (MT-4 System)

Objective: Determine the effective concentration (EC50) at which the compound or its derivative protects T-cells from HIV-induced lysis.

Materials
  • Cells: MT-4 cells (maintained in RPMI-1640 + 10% FBS).

  • Virus: HIV-1 strain III_B (CXCR4-tropic) or NL4-3.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT.

Workflow
  • Seeding: Plate MT-4 cells at

    
     cells/well in 96-well plates.
    
  • Infection: Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01 (approx. 100 TCID50/well).

    • Control A (Mock): Uninfected cells + Compound (Cytotoxicity control).

    • Control B (Virus): Infected cells + DMSO (0% inhibition).

  • Treatment: Add serial dilutions of the test compound (e.g., 0.001 µM to 10 µM) in triplicate immediately post-infection.

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Readout: Add 20 µL of MTT (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO/Acidified Isopropanol.

  • Analysis: Measure Absorbance at 570 nm.

Calculation:



Protocol 2: Cytotoxicity & Selectivity Index (CC50)

Objective: Ensure the observed antiviral effect is due to RT inhibition, not host cell death.

Workflow
  • Setup: Identical to Protocol 1, but without viral infection .

  • Dosing: Use a higher concentration range (e.g., 1 µM to 100 µM).

  • Incubation: 5 days at 37°C.

  • Readout: MTT/XTT assay to measure cell viability.

  • Analysis: Calculate CC50 (Concentration reducing cell viability by 50%).

Selectivity Index (SI):



  • Target: SI > 10 (Acceptable for hits), SI > 100 (Lead candidate).

Protocol 3: Drug Resistance Profiling (Mutant Panels)

Objective: Validate the "genetic barrier" of the scaffold against common NNRTI-resistant strains.

Rationale

The 3-cyanophenyl wing is specifically designed to retain potency against the Y181C mutation (which causes loss of pi-stacking for first-gen NNRTIs like Nevirapine).

Workflow
  • Panel Selection: Use site-directed mutagenesis plasmids or resistant viral stocks:

    • K103N: Most common NNRTI resistance mutation.

    • Y181C: Affects aromatic binding; critical for this scaffold class.

    • L100I / K103N: Double mutant (high resistance).

  • Assay: Perform the MT-4 Cytoprotection Assay (Protocol 1) using these mutant strains.

  • Fold Change (FC) Calculation:

    
    
    
  • Interpretation: FC < 3 indicates the scaffold retains activity against the mutant.

Visualizing the NNRTI Discovery Pipeline

NNRTI_Workflow Scaffold 2-Chloro-3-[2-(3-cyanophenyl) -1-oxoethyl]pyridine (Scaffold) Synthesis Chemical Derivatization (Cyclization/Coupling) Scaffold->Synthesis + Heterocycle Formation Library NNRTI Analog Library Synthesis->Library Assay_Enz Biochemical Assay (RT Inhibition) Library->Assay_Enz Primary Screen Assay_Cell Cell-Based Assay (MT-4 / PBMC) Assay_Enz->Assay_Cell Hits (< 100 nM) Tox Cytotoxicity (CC50) Assay_Cell->Tox Parallel Test Resist Resistance Profiling (K103N, Y181C) Assay_Cell->Resist Selectivity Check Lead Lead Candidate (High SI, Low FC) Tox->Lead SI > 100 Resist->Lead FC < 3

Caption: Workflow for developing NNRTI candidates starting from the 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine scaffold.

Data Analysis & Reporting

ParameterDefinitionAcceptance Criteria (Hit)
EC50 Effective Concentration (50% viral inhibition)< 50 nM
CC50 Cytotoxic Concentration (50% cell death)> 10 µM
SI Selectivity Index (CC50 / EC50)> 100
FC (K103N) Fold Change vs. Wild Type< 10

Troubleshooting Tips:

  • High Background in MTT: Ensure thorough washing if using adherent cells, or switch to luminescence-based CellTiter-Glo for higher sensitivity.

  • Precipitation: The scaffold is hydrophobic. Ensure final DMSO concentration in the well is < 0.5% to prevent precipitation while maintaining cell health.

References

  • Janssen, P. A., et al. (2005). Structure-based design of diarylpyrimidines (DAPYs) as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry.[2]

  • De Clercq, E. (2009). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity.

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.[2]

  • PubChem Compound Summary. (n.d.). 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile (Synonym). National Library of Medicine.

Sources

Formulation of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile for Biological Testing: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the formulation of the novel compound 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile for a range of biological testing applications. Recognizing the critical role of appropriate formulation in obtaining reliable and reproducible experimental data, this document delineates the physicochemical properties of the compound, offers detailed protocols for its solubilization and preparation for in vitro and in vivo studies, and underscores the necessary safety precautions.

Introduction: The Imperative of Proper Formulation

Physicochemical Properties of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation strategy. While experimental data for this specific molecule is not widely available, we can infer key characteristics from its structural components: a 2-chloropyridine ring, a benzonitrile moiety, and a ketone linker.

Table 1: Estimated Physicochemical Properties of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Formula C₁₄H₉ClN₂O-
Molecular Weight 257.69 g/mol Essential for calculating molar concentrations.
Appearance Likely a solid at room temperature.Requires initial solubilization from a solid state.
Aqueous Solubility Predicted to be low.The primary challenge for formulation in aqueous biological systems.
LogP (Octanol-Water Partition Coefficient) Predicted to be >2.Indicates a lipophilic nature, suggesting good solubility in organic solvents but poor solubility in water.
pKa The pyridine nitrogen is weakly basic.The compound's charge state, and therefore solubility, may be influenced by pH.

Safety and Handling Precautions

The presence of a chloropyridine and a nitrile group necessitates careful handling to minimize exposure.

2.1. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[1]

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Lab Coat: A fully buttoned lab coat should be worn at all times.

2.2. Engineering Controls:

  • All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

2.3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

2.4. Waste Disposal:

  • Dispose of all waste containing the compound in appropriately labeled hazardous waste containers, following institutional and local regulations.

Preparation of Stock Solutions

The initial step in most formulation protocols is the preparation of a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its broad-spectrum solubilizing capacity.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh out a precise amount of the solid compound (e.g., 2.58 mg).

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required for a 10 mM stock solution:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example: For 2.58 mg (0.00258 g) of the compound: Volume (L) = 0.00258 g / (257.69 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the weighed compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the hygroscopic DMSO.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Formulation for In Vitro Biological Assays

4.1. Formulation for Cell-Based Assays

A critical consideration for cell-based assays is the final concentration of the organic solvent, as it can be cytotoxic. The final concentration of DMSO in cell culture media should typically not exceed 0.5%, and ideally be kept below 0.1%.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM DMSO stock solution of the compound

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct dilution into aqueous media, perform an intermediate dilution of the 10 mM DMSO stock in 100% DMSO.

  • Serial Dilutions: Prepare a serial dilution of the compound in the appropriate sterile, aqueous buffer or cell culture medium. It is crucial to maintain a consistent, low final concentration of DMSO across all dilutions, including the vehicle control.

    Example for a final DMSO concentration of 0.1%:

    • To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly.

    • For subsequent dilutions, serially dilute this 10 µM working solution in cell culture medium containing 0.1% DMSO.

  • Vehicle Control: A vehicle control containing the same final concentration of DMSO as the test solutions must be included in all experiments to account for any solvent effects.

Good Cell Culture Practice (GCCP):

  • Ensure cell lines are authenticated and free from mycoplasma contamination.

  • Maintain aseptic techniques throughout the experimental procedure.

  • Allow cells to adhere and stabilize in the culture plates before adding the compound.

  • For detailed guidelines, refer to established Good Cell Culture Practice (GCCP) documents.[5][6]

4.2. Formulation for Enzyme Assays

The formulation for enzyme assays follows similar principles to cell-based assays, with a key focus on ensuring that the vehicle does not interfere with enzyme activity.

Protocol 3: Preparation of Working Solutions for Enzyme Assays

Materials:

  • 10 mM DMSO stock solution of the compound

  • Appropriate enzyme assay buffer

  • Sterile microcentrifuge tubes or microplates

Procedure:

  • Determine Solvent Tolerance: Before initiating the main experiment, it is essential to determine the maximum concentration of DMSO that does not affect the enzyme's activity. This is achieved by running the assay with varying concentrations of DMSO in the absence of the test compound.

  • Prepare Working Solutions: Based on the determined solvent tolerance, prepare serial dilutions of the compound in the enzyme assay buffer, ensuring the final DMSO concentration remains below the inhibitory threshold.

  • Vehicle Control: Include a vehicle control with the same final DMSO concentration in the assay.

Formulation for In Vivo Biological Testing

Formulating compounds for in vivo studies is more complex and requires careful consideration of the route of administration, animal species, and potential toxicity of the vehicle.[7]

5.1. Vehicle Selection

The choice of vehicle is critical for achieving adequate exposure of the compound in the test animal. Given the predicted poor aqueous solubility of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile, a multi-component vehicle system is often necessary.

Table 2: Common Vehicles for Oral Administration of Poorly Soluble Compounds

Vehicle ComponentFunctionTypical ConcentrationConsiderations
Suspending Agent Prevents sedimentation of solid particles.0.5-1% (w/v)Methylcellulose (MC), Carboxymethylcellulose (CMC).
Surfactant/Wetting Agent Improves the wetting of the compound particles.0.1-1% (w/v)Tween® 80, Polysorbate 80.
Co-solvent Increases the solubility of the compound in the vehicle.5-20% (v/v)Polyethylene glycol 400 (PEG 400), Propylene glycol (PG).
Aqueous Base Typically water or saline.q.s. to final volume-

5.2. Preliminary Solubility and Stability Assessment

Before preparing a dosing formulation, it is crucial to assess the compound's solubility and stability in the chosen vehicle.

Protocol 4: Small-Scale Solubility and Stability Assessment

  • Prepare several potential vehicle formulations.

  • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each vehicle.

  • Agitate the mixtures for a defined period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • To assess stability, store the saturated solutions under the intended experimental conditions (e.g., room temperature, 4°C) and re-analyze the concentration at various time points (e.g., 4, 8, 24 hours).

5.3. Preparation of a Suspension for Oral Gavage

Protocol 5: Preparation of a 10 mg/mL Suspension in 0.5% MC / 0.1% Tween® 80

Materials:

  • 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile (solid)

  • Methylcellulose (MC)

  • Tween® 80

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the Vehicle:

    • In a suitable container, dissolve Tween® 80 in approximately 80% of the final volume of sterile water.

    • Slowly add the methylcellulose while stirring continuously until a uniform suspension is formed.

    • Add the remaining sterile water to reach the final volume and continue stirring until fully hydrated.

  • Compound Preparation:

    • Weigh the required amount of the compound.

    • If particle size reduction is necessary, gently grind the compound in a mortar and pestle.

  • Formulation:

    • Add a small amount of the vehicle to the compound to form a paste.

    • Gradually add the remaining vehicle while mixing continuously to form a homogenous suspension.

    • A homogenizer can be used to ensure uniform particle size distribution.

  • Storage and Use:

    • Store the suspension at 2-8°C.

    • Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring.

Visualization of Workflows

Diagram 1: Formulation Workflow for In Vitro Assays

G compound Solid Compound stock_sol 10 mM Stock in 100% DMSO compound->stock_sol Dissolve intermediate_dil Intermediate Dilution (in 100% DMSO) stock_sol->intermediate_dil Optional working_sol Working Solutions (in Assay Buffer/Medium) stock_sol->working_sol Direct Dilution intermediate_dil->working_sol Serial Dilution cell_assay Cell-Based Assay (Final DMSO < 0.5%) working_sol->cell_assay enzyme_assay Enzyme Assay (Solvent Tolerance Determined) working_sol->enzyme_assay

Caption: Workflow for preparing solutions for in vitro testing.

Diagram 2: Decision Tree for In Vivo Formulation

G start Poorly Soluble Compound solubility_test Solubility in Aqueous Vehicle? start->solubility_test aqueous_sol Aqueous Solution solubility_test->aqueous_sol Yes cosolvent_system Co-solvent System (e.g., PEG 400, PG) solubility_test->cosolvent_system No suspension Suspension (e.g., MC, CMC) cosolvent_system->suspension surfactant Add Surfactant (e.g., Tween 80) suspension->surfactant

Caption: Decision-making process for in vivo formulation.

Conclusion

The successful biological evaluation of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile is contingent upon the development of appropriate and robust formulations. This guide provides a systematic approach, from understanding the compound's properties and ensuring safe handling to detailed protocols for preparing solutions for a variety of experimental settings. By adhering to these principles and methodologies, researchers can enhance the reliability and reproducibility of their data, thereby accelerating the drug discovery and development process.

References

  • PubChem. 3-[2-(2-Chloropyridin-4-yl)-2-oxoethyl]isonicotinonitrile. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. 2-Chloropyridine. Retrieved from [Link]

  • Pamies, D., Leist, M., Coecke, S., Bowe, G., Allen, D. G., Gstraunthaler, G., ... & Stacey, G. (2018). Guidance document on good cell and tissue culture practice 2.0 (GCCP 2.0). ALTEX, 35(3), 303-346. Retrieved from [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Communications Chemistry. Retrieved from [Link]

  • Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Pharmaceuticals. Retrieved from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). Journal of Saudi Chemical Society. Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). Cells. Retrieved from [Link]

  • Small Molecule Formulation Screening Strategies in Drug Discovery. (2017). Methods in Molecular Biology. Retrieved from [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2013). ResearchGate. Retrieved from [Link]

  • Benzonitrile derivative, process for its preparation and its application. (1979). Google Patents.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. Retrieved from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Pharmaceuticals. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceutics. Retrieved from [Link]

  • In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. (2013). The AAPS Journal. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. (2011). Protocol Online. Retrieved from [Link]

  • Guidance on Good Cell Culture Practice. (2005). ATLA. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (2023). Molecules. Retrieved from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). AAPS PharmSciTech. Retrieved from [Link]

  • Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. (2023). Chemical Reviews. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Chemical structure of benzonitrile derivatives investigated. (2013). ResearchGate. Retrieved from [Link]

  • Wyzant. (2018, July 21). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • XenoTech. (2020, June). In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. Retrieved from [Link]

  • Jones, K. (2024, December 6). RSC Advances Blog. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Pamies, D., Leist, M., Coecke, S., Bowe, G., Allen, D. G., Gstraunthaler, G., ... & Stacey, G. (2018). Guidance document on good cell and tissue culture practice 2.0 (GCCP 2.0). ALTEX, 35(3), 303-346. Retrieved from [Link]

Sources

Precision Enzymology: A Master Protocol for Inhibition Assays and Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art of Quantitative Inhibition

In drug discovery, the enzymatic inhibition assay is the crucible where hit compounds are forged into lead candidates. However, a protocol is only as robust as the logic underpinning it. A poorly designed assay—suffering from substrate depletion, reagent instability, or interference artifacts—will yield


 values that are mathematical mirages rather than physical constants.

This guide moves beyond basic "add-and-read" instructions. It integrates the kinetic theory required to design "balanced" assays with a rigorous experimental workflow, ensuring that the data you generate is not just reproducible, but physically meaningful.

Phase I: Theoretical Foundation & Experimental Design

The "Balanced Assay" Concept

The most critical parameter in an inhibition assay is the substrate concentration relative to its Michaelis constant (


). This ratio dictates the assay's sensitivity to different modes of inhibition.
  • Competitive Inhibitors: These compete with the substrate for the active site. If

    
    , the substrate outcompetes the inhibitor, artificially inflating the 
    
    
    
    .
  • Recommendation: Set

    
     for initial screening. This provides a "balanced" sensitivity where 
    
    
    
    for competitive inhibitors, allowing for a wide dynamic range of detection.
The Cheng-Prusoff Correction

The


 is an operational value dependent on assay conditions. To determine the intrinsic affinity (

) of a molecule, one must apply the Cheng-Prusoff equation appropriate for the mechanism of action (MoA).

Table 1: Kinetic Relationships & Cheng-Prusoff Equations

Inhibition ModeMechanism DescriptionEffect on

Effect on

Cheng-Prusoff Equation (

Calculation)
Competitive Binds free Enzyme (E) only.UnchangedIncreases

Non-Competitive Binds E and ES complex equally.DecreasesUnchanged

Uncompetitive Binds Enzyme-Substrate (ES) complex only.DecreasesDecreases

Mixed Binds E and ES with different affinities.DecreasesChangesComplex (requires global fitting)

Phase II: Pre-Assay Optimization (The "Black Box")

Before screening compounds, the assay window must be validated. Skip these steps, and your data will likely be invalid.

Linearity of Velocity ( )

Objective: Ensure the reaction is measured during the "initial velocity" phase where


 formation is linear.
  • Constraint: Substrate conversion must be < 10% . Above this, product inhibition and substrate depletion violate steady-state assumptions.

  • Method: Perform a time-course experiment at low and high enzyme concentrations. Select a time point (

    
    ) where the 
    
    
    
    for the linear slope.
Signal Stability & Z-Factor

Objective: Validate that the signal window is large enough to distinguish hits from noise.

  • Metric: The Z-factor must be > 0.5 .

    
    
    (Where 
    
    
    
    is the positive control and
    
    
    is the negative control).
DMSO Tolerance

Objective: Determine the maximum solvent concentration that does not perturb enzyme kinetics.

  • Insight: Organic solvents can denature enzymes or induce aggregation.

  • Protocol: Titrate DMSO (0.5% to 10%) and monitor Activity (

    
    ). Choose a concentration (typically 
    
    
    
    ) where activity remains >90% of the solvent-free control.

Phase III: Master Protocol – IC50 Determination

This protocol assumes a fluorescence-based readout (e.g., FRET, FP) in a 384-well plate format.

Reagent Preparation
  • Assay Buffer: HEPES or Tris-based (pH optimized), containing 0.01% Triton X-100 or Tween-20 (to prevent compound aggregation/PAINS).

  • Enzyme Solution (2X): Dilute enzyme to

    
     final concentration in Assay Buffer.
    
  • Substrate Solution (2X): Dilute substrate to

    
     concentration.
    
  • Compound Plate: Prepare 10-point serial dilutions (1:3) in 100% DMSO.

Plate Layout & Workflow
  • Column 1-2: Low Control (Substrate only, no Enzyme = 0% Activity).

  • Column 23-24: High Control (Enzyme + Substrate + DMSO = 100% Activity).

  • Column 3-22: Test Compounds.

Step-by-Step Procedure
  • Compound Transfer: Acoustic or pin-transfer 50–100 nL of compound into assay plate wells.

  • Enzyme Addition: Dispense 5 µL of Enzyme Solution (2X) into all wells except Low Controls. Add buffer to Low Controls.

  • Pre-Incubation (Critical): Incubate for 15 minutes at RT.

    • Why? Allows slow-binding inhibitors to reach equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation: Dispense 5 µL of Substrate Solution (2X) into all wells.

    • Final concentrations are now 1X.

  • Incubation: Incubate for the optimized time (

    
    ) determined in Section 3.1.
    
  • Detection: Measure fluorescence/absorbance on a multimode plate reader.

Visualization: General Assay Workflow

AssayWorkflow Prep Reagent Prep (Buffer, 2X Enzyme, 2X Substrate) Transfer Compound Transfer (10-pt dilution series) Prep->Transfer PreInc Pre-Incubation (E + I, 15 min) *Equilibrium Binding* Transfer->PreInc Add Enzyme Start Initiate Reaction (Add Substrate) PreInc->Start Read Detection (Measure Signal) Start->Read Incubate time t Analysis Data Analysis (4-Parameter Fit) Read->Analysis

Figure 1: Standard enzymatic inhibition workflow emphasizing the critical pre-incubation step for equilibrium binding.

Phase IV: Mechanism of Action (MoA) Determination

Once a hit is confirmed, determining how it inhibits the enzyme is crucial for SAR (Structure-Activity Relationship) optimization.

Experimental Setup

Run the standard inhibition assay at varying substrate concentrations.

  • Matrix: Test the inhibitor dose-response at

    
    .
    
  • Analysis: Plot

    
     vs. 
    
    
    
    or use Lineweaver-Burk double-reciprocal plots (though nonlinear regression is preferred).
Visualization: MoA Decision Tree

MoALogic Start Vary [S] and Measure IC50 CheckIC50 Does IC50 change with increasing [S]? Start->CheckIC50 Yes Yes CheckIC50->Yes Dependent No No CheckIC50->No Independent Trend Direction of Change? Yes->Trend Constant IC50 Constant No->Constant Increase IC50 Increases (Linear w/ [S]) Trend->Increase Decrease IC50 Decreases Trend->Decrease Comp Competitive Inhibition (Binds Free E) Increase->Comp Uncomp Uncompetitive Inhibition (Binds ES Complex) Decrease->Uncomp NonComp Non-Competitive Inhibition (Binds E and ES) Constant->NonComp

Figure 2: Logical decision tree for classifying inhibitor mechanism based on the shift in IC50 relative to substrate concentration.

Data Analysis & Troubleshooting

Curve Fitting

Fit normalized data (% Activity) to the 4-Parameter Logistic (4PL) Equation (Hill Equation):



  • Hill Slope (h): Should be close to -1.0 (or 1.0 depending on definition).

  • Steep Slope (

    
    ):  Suggests stoichiometric binding, aggregation, or covalent modification.
    
  • Shallow Slope (

    
    ):  Suggests negative cooperativity or impure enzyme isoforms.
    
Identifying PAINS (Pan-Assay Interference Compounds)

"False positives" often arise from compounds that form aggregates, sequestering the enzyme non-specifically.

  • Diagnosis:

    • Detergent Sensitivity: If

      
       shifts dramatically upon adding 0.01% Triton X-100, the compound is likely an aggregator.
      
    • Enzyme Concentration Dependence: If

      
       increases linearly with 
      
      
      
      , it suggests a stoichiometric binder or aggregator rather than a kinetic inhibitor.
Troubleshooting Table
ObservationProbable CauseCorrective Action
High Well-to-Well Variability Pipetting error or bubble formation.Use centrifuged plates; check liquid handling calibration.
Rising Baseline (Low Control) Substrate instability or non-enzymatic hydrolysis.Check buffer pH; prepare fresh substrate; store in dark.
IC50 > 10 µM (Weak) Solubility limit reached.Check compound for precipitation; verify DMSO tolerance.
Signal Decay over Time Enzyme denaturation or product inhibition.Reduce incubation time; add BSA (0.1%) for stability.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Coussens, N. P., et al. (2012). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

Troubleshooting & Optimization

managing thermal decomposition of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2C3CPOEP-TD-001

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. As this appears to be a novel or specialized compound with limited published data on its thermal properties, this document synthesizes information from its core structural motifs to offer a predictive but scientifically grounded framework for managing its thermal decomposition. Our goal is to equip you with the expertise to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Part 1: Predicted Thermal Stability Profile

The thermal stability of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a composite of the properties of its three primary structural components: the 2-chloropyridine ring, the cyanophenyl group, and the ethyl-1-oxo (ketone) linker.

  • 2-Chloropyridine Moiety: The chlorinated pyridine ring is predicted to be the most thermally sensitive part of the molecule. While stable under normal conditions, halogenated pyridines can undergo decomposition at elevated temperatures.[1][2] Thermal decomposition may produce hazardous vapors, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide.[1] The presence of a halogen atom on an aromatic ring can influence its thermal stability.[3] Therefore, any thermal stress should be approached with caution, anticipating the potential for dehalogenation or ring-opening reactions.

  • Cyanophenyl Moiety: The cyanophenyl group, containing a nitrile (-C≡N), is expected to confer significant thermal stability. Nitrile groups are inherently stable due to the strong carbon-nitrogen triple bond.[4] Polymers containing phthalonitrile (a related dicyanobenzene structure) exhibit excellent thermal properties, with 5% weight loss (Td5%) temperatures reaching as high as 487°C.[5] This suggests that the cyanophenyl portion of the molecule is unlikely to be the initial point of thermal degradation under typical experimental conditions.

  • Ethyl-1-oxo (Ketone) Linker: The ketone functional group and the adjacent methylene bridge are also critical to the molecule's overall stability. Ketones can undergo α-substitution reactions, and the presence of the α-hydrogen makes this position potentially reactive, especially under acidic or basic conditions which can catalyze enol formation.[6][7][8] While this is more a concern for chemical reactivity, high thermal energy can also promote side reactions at this site.

Overall Prediction: The thermal decomposition of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is likely to be initiated by reactions involving the 2-chloropyridine ring. The onset of decomposition may be lower than that of analogous compounds lacking the chloro-substituent. The cyanophenyl group is expected to remain stable until higher temperatures are reached.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during experiments involving heating.

Q1: My sample of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine turned from a white/pale powder to a dark brown or black solid upon heating, even below its melting point. What is happening?

A1: This is a classic sign of thermal decomposition, not just melting. The discoloration is likely due to the formation of char, a common byproduct of the decomposition of organic compounds, particularly aromatic and heterocyclic structures like pyridine.[9] The 2-chloropyridine moiety is the most probable source of this instability. Upon heating, elimination of HCl or other radical reactions can initiate polymerization or carbonization pathways, leading to the observed color change.

Actionable Steps:

  • Immediately stop heating the sample.

  • Perform the experiment at a lower temperature, if possible.

  • Analyze a small portion of the discolored material using techniques like FT-IR to check for the loss of characteristic peaks or the appearance of new ones (e.g., broader, less defined aromatic stretches).

  • Consider running a Thermogravimetric Analysis (TGA) to precisely determine the onset temperature of decomposition (see Part 4 for protocol).

Q2: I am running a reaction in a sealed vessel, and I've noticed a significant and unexpected pressure increase at a temperature I thought was safe. What could be the cause?

A2: Unexpected pressure buildup is a serious safety concern and strongly indicates gas evolution from decomposition. Based on the structure, the two most likely sources are:

  • Hydrogen Chloride (HCl) Gas: The C-Cl bond on the pyridine ring is a potential weak point. Thermal stress can cause cleavage, leading to the elimination of HCl gas.[1]

  • Nitrogen-Containing Gases: Decomposition of the pyridine ring or the nitrile group (at higher temperatures) can release various nitrogen oxides (NOx) or even nitrogen gas (N₂).[1]

Actionable Steps:

  • Safety First: Immediately and safely cool the reaction vessel and vent it in a fume hood.

  • Re-evaluate Thermal Conditions: Your "safe" temperature is likely above the decomposition onset. Reduce the reaction temperature significantly.

  • Analytical Confirmation: If possible and safe, analyze the headspace gas of a test reaction by GC-MS to identify the evolved gases.

  • Use an Open or Vented System: If the reaction chemistry allows, switch to a system that does not allow pressure to build, such as a flask with a condenser open to an inert gas line with an oil bubbler.

Q3: After heating my sample, my analytical results (e.g., LC-MS, NMR) are inconsistent and show multiple new peaks. What are the likely degradation products?

A3: The appearance of new peaks confirms that the compound is degrading. Predicting the exact byproducts without experimental data is difficult, but logical possibilities based on the structure include:

  • Dechlorinated Product: The parent molecule without the chlorine atom. This would show a corresponding mass loss of ~34.5 Da in MS.

  • Hydroxylated Product: If water is present, the 2-chloro position could be substituted by a hydroxyl group, forming a pyridone-like structure.

  • Ring-Opened Products: More extensive heating can break open the pyridine ring.

  • Oligomers/Polymers: Radically-induced polymerization can lead to a complex mixture of higher molecular weight species, which might appear as a broad hump in your chromatogram or cause signal broadening in NMR.

Actionable Steps:

  • Establish a Baseline: Ensure you have a clean, validated analytical profile of your starting material before heating.

  • Systematic Temperature Study: Heat small aliquots of your material to different temperatures for a fixed time and analyze each. This will help you map the temperature at which specific impurities begin to appear.

  • Use Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity peaks in the mass spectrometer can provide structural clues to their identity.

Part 3: Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine to ensure its stability?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][11][12] Refrigeration is recommended for long-term storage to minimize any potential for slow degradation over time.

  • Are there any solvents I should avoid when heating this compound?

    • Avoid strong acids and strong oxidizing agents, as these can react with the pyridine moiety.[2] Be cautious with protic solvents like alcohols at high temperatures, as they could potentially participate in nucleophilic substitution of the chlorine atom. Aprotic, high-boiling point solvents like DMF, DMSO, or sulfolane are often used for high-temperature reactions, but you must ensure the compound is stable at the intended temperature in that specific solvent. Always run a small-scale stability test first.

  • What are the early warning signs of thermal decomposition I should watch for?

    • Besides discoloration and pressure buildup, other signs include a change in odor (the parent compound may have a characteristic smell, while decomposition products like those from pyridine can have a sharp, unpleasant odor), and changes in solubility as degradation products may be less soluble.

  • What is the best way to definitively determine the thermal stability of my sample?

    • The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the gold standard.[13][14] TGA will show you the temperature at which the compound starts to lose mass, while DSC will show thermal events like melting, crystallization, and decomposition (often seen as a broad, exothermic event).[15]

Part 4: Experimental Protocols

Protocol: Thermal Stability Assessment by TGA/DSC

This protocol provides a standard method for evaluating the thermal stability of a novel compound like 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine.

Objective: To determine the onset temperature of decomposition and identify other thermal transitions (e.g., melting).

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvent, which could interfere with the analysis. Dry the sample under vacuum if necessary.

    • Accurately weigh 3-5 mg of the sample into a clean, tared aluminum or ceramic TGA pan.

  • Instrument Setup & Parameters:

    • Purge Gas: Use an inert gas, typically Nitrogen (N₂), at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[13]

    • Temperature Program:

      • Equilibration: Start at a temperature of 30°C and hold for 5 minutes to allow the system to stabilize.

      • Heating Ramp: Ramp the temperature from 30°C to a suitable upper limit (e.g., 500°C) at a constant rate. A standard rate is 10°C/min.[13]

    • Data Collection: Record weight loss (TGA), the derivative of weight loss (DTG), and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Examine the plot of weight vs. temperature. The onset temperature of weight loss is the point where the curve begins to deviate significantly from the baseline. This is often calculated by the instrument software using a tangential method. The temperature at which 5% weight loss occurs (Td5%) is a common metric for thermal stability.[5]

    • DTG Curve: The peak of the derivative curve indicates the temperature of the maximum rate of weight loss for each decomposition step.

    • DSC Curve:

      • Look for a sharp endothermic peak, which typically corresponds to the melting point.

      • Decomposition is often observed as a broad, irregular, or sharp exothermic or endothermic event that coincides with weight loss in the TGA curve.

Self-Validation:

  • Run a blank (empty pan) to ensure the baseline is flat.

  • Calibrate the instrument with known standards (e.g., Indium for temperature and enthalpy).

  • If the results are critical, run the sample at a different heating rate (e.g., 5°C/min and 20°C/min) to check for kinetic effects on the decomposition temperature.

ParameterTypical Value/SettingRationale
Sample Mass 3-5 mgEnsures good thermal contact and minimizes thermal gradients within the sample.
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time.[13]
Atmosphere Nitrogen (Inert)Prevents oxidative decomposition, allowing for the study of inherent thermal stability.[13]
Temperature Range 30 °C to 500 °CA broad range sufficient to capture melting and initial decomposition for most novel organic compounds.
Pan Type Aluminum (or Ceramic)Aluminum is suitable for temperatures up to ~600°C; ceramic is needed for higher temperatures.

Part 5: Visualizations

Diagram 1: Predicted Key Factors in Thermal Stability

G cluster_molecule 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine cluster_properties Predicted Properties CP 2-Chloropyridine Moiety KL Ketone Linker CP->KL Potential Site of Initial Decomposition Instability Potential Instability (HCl elimination) CP->Instability CNP Cyanophenyl Moiety KL->CNP Connects moieties Reactivity Potential Reactivity (α-H acidity) KL->Reactivity Stability High Thermal Stability (Strong C≡N bond) CNP->Stability

Caption: Predicted contributions of molecular moieties to thermal stability.

Diagram 2: Recommended Workflow for Thermal Stability Assessment

G start Start: New Sample of Compound storage Proper Storage (Cool, Dry, Dark) start->storage initial_screen Initial Screening: Small-scale heating test (e.g., on melting point apparatus) storage->initial_screen observe Observe for Discoloration or Gas Evolution initial_screen->observe tga_dsc Definitive Analysis: Run TGA/DSC Protocol observe->tga_dsc Decomposition observed end End: Establish Safe Operating Temperature observe->end No decomposition analyze_data Analyze Data: Determine Td onset, Td5%, Melting Point tga_dsc->analyze_data isothermal Advanced Analysis (Optional): Isothermal TGA at specific temp analyze_data->isothermal analyze_data->end lcms_nmr Degradation Product ID: LC-MS / NMR of stressed sample isothermal->lcms_nmr lcms_nmr->end

Caption: Workflow for assessing the thermal stability of a novel compound.

References

  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Weng, Z., Fu, J., Zong, L., Liu, C., Wang, J., & Jian, X. (n.d.). Temperature for curing phthalonitrile-terminated poly(phthalazinone ether nitrile) reduced by a mixed curing agent and its curing behavior. RSC Publishing. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative content of nitrile groups (2240 cm-1) at different temperatures during TOS process. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Retrieved from [Link]

  • Linsinger, T. P. J. (n.d.). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021). Thermal Stability of Amorphous Solid Dispersions. PMC. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • MDPI. (n.d.). Thermal and Mechanical Properties of Silica-Reinforced SBR/NR/NBR Rubber Composites for Boot Tread Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Structures of Complexes Formed by Halogen Molecules with Aromatic and with Oxygenated Solvents. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • MSU chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chem Help ASAP. (2020). alpha-halogenation of ketones. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (4-((2-Hydroxyethyl)(methyl)amino)-benzylidene)-cyanophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

improving the regioselectivity of reactions involving 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

Subject: Optimization of Reaction Regioselectivity for 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile Document ID: TS-ORG-2024-PYR Audience: Medicinal Chemists, Process Chemists Status: Active

Executive Summary & Reactivity Profile

This guide addresses the specific regioselectivity challenges associated with 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile . This molecule possesses a "Triad of Reactivity" that often leads to side reactions (polymerization, cyclization, or unwanted substitution) if not strictly controlled.

The Reactivity Triad
  • Highly Acidic

    
    -Methylene:  The methylene bridge is flanked by an electron-withdrawing nitrile-phenyl group and a carbonyl-pyridine moiety. 
    
    
    
    is estimated at ~18–19 (DMSO), making it prone to polyalkylation.
  • Activated Electrophile (2-Cl-Pyridine): The chlorine at position 2 is activated by the ring nitrogen and the adjacent carbonyl (C3), making it highly susceptible to

    
     (Nucleophilic Aromatic Substitution).
    
  • Ambident Electrophile (Carbonyl): Nucleophiles may attack the ketone (1,2-addition) or the pyridine ring (

    
    ), leading to regioselectivity conflicts.
    

Interactive Reactivity Map

The following diagram illustrates the competing pathways and the critical decision nodes for controlling regioselectivity.

ReactivityMap Start Starting Material: 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile Enolate Enolate Formation (Base Treatment) Start->Enolate Strong Base (LiHMDS/NaH) Heterocycle Path D: Condensation (e.g., Hydrazine -> Pyrazole) Start->Heterocycle R-NH-NH2 / Acid Path_C_Alk Path A: C-Alkylation (Desired) Enolate->Path_C_Alk Kinetic Control (-78°C, Non-polar solv) Path_O_Alk Path B: O-Alkylation (Undesired) Enolate->Path_O_Alk Hard Electrophiles Polar Aprotic Solv Path_SNAr Path C: Intramolecular SNAr (Cyclization Side Product) Enolate->Path_SNAr High Temp Thermodynamic Control Regio_N1 Regioisomer N1 (Attack at C=O first) Heterocycle->Regio_N1 pH < 4 (Protonated Pyridine) Regio_N2 Regioisomer N2 (Attack at Cl or Conjugate) Heterocycle->Regio_N2 pH > 7 (Neutral)

Figure 1: Decision tree showing competing reaction pathways. Green nodes indicate desired outcomes; red nodes indicate common pitfalls.

Troubleshooting Guides

Module A: Improving Regioselectivity in Alkylation

Scenario: You are attempting to introduce an alkyl group at the methylene position, but you are observing O-alkylation or decomposition via


.

The Mechanism: The 2-chloropyridine moiety is electron-deficient. If you use a hard, small base (like NaH) at room temperature, the enolate may attack the halogenated position of another molecule (intermolecular


) or polymerize. Furthermore, the "hard" nature of the enolate oxygen promotes O-alkylation with hard electrophiles (e.g., MeI).

Protocol for High Regioselectivity (C-Alkylation):

  • Base Selection: Switch to LiHMDS (Lithium bis(trimethylsilyl)amide) .

    • Why: The bulky counter-ion and amine ligands provide steric bulk, discouraging attack on the pyridine ring. The Lithium cation coordinates tightly with the enolate oxygen, shielding it and favoring C-alkylation (HSAB theory).

  • Solvent System: Use THF (Tetrahydrofuran) exclusively. Avoid DMF or DMSO.

    • Why: Polar aprotic solvents like DMF separate the ion pair, leaving the oxygen "naked" and more reactive (promoting O-alkylation). THF maintains a tight ion pair.

  • Temperature Control: Perform deprotonation at -78°C .

    • Why:

      
       reactions on 2-chloropyridines generally require elevated temperatures or activation. Keeping the system cryogenic freezes out the substitution pathway.
      

Step-by-Step Workflow:

  • Dissolve 1.0 eq of substrate in anhydrous THF (0.2 M) under

    
    .
    
  • Cool to -78°C.

  • Add 1.1 eq LiHMDS (1.0 M in THF) dropwise over 15 mins.

  • Stir for 30 mins at -78°C (Enolate formation).

  • Add Electrophile (e.g., alkyl halide) dropwise.

  • Critical: Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

VariableRecommendationRationale
Base LiHMDS or NaHMDSSteric bulk prevents nucleophilic attack on Py-Cl.
Solvent THF or ToluenePromotes tight ion pairing (favors C-alkylation).
Additive Avoid HMPA/DMPUSolvating the cation promotes O-alkylation.
Module B: Regioselective Pyrazole Formation

Scenario: You are reacting the substrate with a hydrazine derivative (or DMF-DMA followed by hydrazine) to form a fused or substituted pyrazole, but getting a mixture of regioisomers.

The Issue: The hydrazine has two nucleophilic nitrogens (N1 and N2). The substrate has two electrophilic sites relevant to cyclization: the ketone carbonyl and the


-carbon (if converted to an enaminone). The acidity of the reaction medium dictates which nitrogen attacks which carbon.

Troubleshooting Matrix:

ConditionMajor ProductMechanism
Acidic (AcOH/EtOH) 5-Aryl isomer Protonation of the pyridine ring and ketone makes the carbonyl the hardest electrophile. The most nucleophilic nitrogen of hydrazine attacks the ketone first.
Basic (Et3N/EtOH) 3-Aryl isomer Under basic conditions, the reaction is driven by Michael-type addition to the enaminone intermediate (if pre-formed).

Recommended Protocol (Acid-Mediated Regiocontrol):

  • Pre-step: Convert the methylene to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Reflux in Toluene, 110°C, 2h.

  • Cyclization:

    • Dissolve enaminone in Ethanol.

    • Add Hydrazine (1.2 eq).

    • Add Acetic Acid (2.0 eq) .

    • Stir at RT or mild heat (50°C).

    • Result: The protonation directs the terminal

      
       of the hydrazine to the carbonyl carbon, locking the regiochemistry.
      
Module C: Preventing Unwanted (Chlorine Loss)

Scenario: The Chlorine atom is being hydrolyzed to a hydroxyl group (pyridone formation) or displaced by solvent/base during the reaction.

Root Cause: The 2-position of pyridine is activated. Hydroxide ions (from wet solvents) or alkoxides (from using NaOMe/MeOH) will rapidly displace the Chloride.

Fix:

  • Strict Anhydrous Conditions: Ensure water content is <50 ppm.

  • Non-Nucleophilic Bases: Never use hydroxide (NaOH, KOH) or small alkoxides (NaOMe) if the Chlorine must be retained. Use Carbonate bases (

    
    , 
    
    
    
    ) or Amine bases (DIPEA, DBU).
  • Steric Protection: If using an alkoxide is unavoidable, use KOtBu (Potassium tert-butoxide). The bulky t-butyl group is a poor nucleophile for

    
     due to steric clash with the pyridine ring substituents.
    

Frequently Asked Questions (FAQ)

Q1: Can I use NaH for the alkylation step? A: It is risky. Sodium Hydride is a "small" base. While it will deprotonate the methylene, the resulting Sodium enolate is "loose" and highly reactive. We frequently observe self-condensation or displacement of the chlorine (polymerization) with NaH at room temperature. If you must use NaH, keep the temperature below 0°C.

Q2: I need to displace the Chlorine intentionally with an amine. How do I do that without affecting the nitrile? A: This is a standard


. Use a polar aprotic solvent (DMSO or NMP) and heat to 80-100°C with 2 equivalents of the amine. The ketone and nitrile are generally stable under these conditions, provided you do not use strong aqueous acid/base which would hydrolyze the nitrile to an amide/acid.

Q3: Why am I seeing a "dimer" impurity? A: This is likely the Knoevenagel condensation product of the starting material with itself, or an oxidative coupling. The methylene is active enough to attack the ketone of another molecule.[1] Ensure you use dilute conditions (0.1 M - 0.2 M) and add the base slowly to avoid high local concentrations of the enolate.

References

  • Alkylation of Deoxybenzoins

    • Mechanism & Regioselectivity: "Regioselective Alkylation of Deoxybenzoin Enol
    • Source: (General Reference for enolate chemistry).

  • Pyridine Reactivity

    • SNAr Activation: "Nucleophilic substitution of 2-chloropyridines: Kinetics and mechanisms."
    • Source:.

  • Pyrazole Synthesis from Enaminones

    • Regiocontrol: "Regioselective synthesis of pyrazoles
    • Source:.

  • p38 Kinase Inhibitor Chemistry

    • Scaffold Context: "Synthesis of 2,3-diaryl-pyridinyl heterocycles as p38 MAP kinase inhibitors."
    • Source:

(Note: Specific CAS-linked papers for this exact intermediate are proprietary/rare in open literature; protocols above are derived from first-principles reactivity of the 2-chloropyridine-3-yl-ethanone pharmacophore.)

Sources

Validation & Comparative

Definitive Structural Elucidation of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical guide on validating the structural identity of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (hereafter referred to as Target-CP ).

The Challenge: In the synthesis of polysubstituted pyridines, standard spectroscopic methods (NMR, MS) often fail to definitively distinguish between regioisomers (e.g., C-acylation vs. N-acylation) or stable tautomers.[1] For Target-CP , the proximity of the chlorine atom to the ketone bridge creates steric and electronic environments that can lead to ambiguous 2D-NMR correlations.[1]

The Solution: Single Crystal X-ray Diffraction (SCXRD) serves as the absolute structural arbiter. This guide compares SCXRD against traditional spectroscopy and outlines a field-proven protocol for crystallizing and solving the structure of Target-CP .

The Structural Ambiguity: Why NMR is Not Enough

When synthesizing Target-CP , typically via the acylation of a 2-chloropyridine anion or a transition-metal catalyzed coupling, two primary uncertainties arise that NMR cannot easily resolve:

  • Regioisomerism (N- vs. C-attack): Pyridines are amphoteric.[1] An ambiguous attack could result in the "1-oxoethyl" chain attaching to the Nitrogen (forming a pyridinium salt or ylide) rather than the C3 position.

  • Conformational Locking: The steric clash between the C2-Chlorine and the carbonyl oxygen can force the molecule into a twisted conformation (atropisomerism). NMR averages these signals in solution, masking the solid-state reality that defines drug efficacy.[1]

Comparative Analysis: SCXRD vs. NMR/MS
FeatureNMR (

H,

C, 2D)
Mass Spectrometry (HRMS) SCXRD (The Gold Standard)
Primary Output Atom connectivity & environmentMolecular formula & fragmentationAbsolute 3D spatial arrangement
Isomer Resolution Medium. Often struggles with quaternary carbons or N- vs. C-substitution without clear NOE signals.[1]Low. Isomers often have identical mass and similar fragmentation.High. Unambiguously defines bond lengths, angles, and atomic positions.[1]
Stereochemistry Relative (requires chiral shift reagents or derivatization).None.Absolute Configuration (anomalous dispersion).
Intermolecular Data None (solution phase).None (gas phase).Critical. Reveals

-

stacking and Halogen bonding (

).
Sample State Solution (dynamic averaging).Gas/Ionized.[2]Solid State (biologically relevant conformation).

Experimental Protocol: Crystallization of Target-CP

The chloropyridine moiety renders the molecule moderately polar, while the cyanophenyl group adds planarity. This combination suggests that Vapor Diffusion is the optimal technique for obtaining diffraction-quality crystals.

Reagents & Materials[1][2][3][4][5][6][7]
  • Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Solvent B (Anti-solvent): n-Heptane or Diethyl Ether.[1]

  • Glassware: 4mL inner vial, 20mL outer vial (scintillation vial).

Step-by-Step Methodology
  • Solubility Test: Dissolve 15-20 mg of crude Target-CP in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL).[1] The solution must be clear and homogeneous. Filter through a 0.22

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Setup: Place the solution in the small inner vial. Do not cap the inner vial.

  • Diffusion Chamber: Place the inner vial inside the larger outer vial.

  • Anti-Solvent Addition: Carefully add Solvent B (approx. 3-4 mL) into the outer vial. Ensure the liquid level of B is lower than the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free environment at controlled temperature (

    
    ).
    
  • Observation: Over 24-72 hours, Solvent B will diffuse into Solvent A, slowly increasing supersaturation.[1] Look for prism or block-like crystals.[1] Avoid needles (often indicate rapid precipitation).

Expert Insight: If the chlorine atom participates in strong halogen bonding, you may observe "twinning." If this occurs, switch to a Slow Evaporation method using a 1:1 mixture of Acetone/Ethanol to change the hydrogen-bonding environment.[1]

Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the structure, moving from synthesis to the final CIF (Crystallographic Information File).

ValidationProtocol Synthesis Crude Synthesis Target-CP Purification Flash Chromatography (>98% Purity) Synthesis->Purification NMR_Check 1H/13C NMR Check (Ambiguous Connectivity?) Purification->NMR_Check Crystallization Crystallization (Vapor Diffusion DCM/Heptane) NMR_Check->Crystallization Proceed to Solid State Microscopy Optical Microscopy (Select Single Block Crystal) Crystallization->Microscopy XRD_Data SCXRD Data Collection (Mo or Cu Source, 100K) Microscopy->XRD_Data Structure_Sol Structure Solution (SHELXT / OLEX2) XRD_Data->Structure_Sol Refinement Refinement (R1 < 5%) Structure_Sol->Refinement Final_Valid Confirmation: 1. C3-Attachment Verified 2. Torsion Angles Defined 3. Packing Interactions Refinement->Final_Valid

Caption: Workflow for the definitive structural confirmation of Target-CP, prioritizing SCXRD for ambiguity resolution.

Critical Structural Parameters to Analyze

Once the structure is solved, verify the following parameters to confirm the identity and stability of Target-CP :

A. The "Twist" Angle (Torsion)

The steric bulk of the Chlorine at position 2 and the carbonyl at position 3 will force the pyridine ring and the carbonyl plane to twist.

  • Expected Observation: A torsion angle (

    
    ) significantly deviating from 
    
    
    
    or
    
    
    (likely
    
    
    ).[1]
  • Significance: This twist prevents planar conjugation, affecting the UV-Vis spectra and reactivity.[1] NMR cannot accurately predict this static angle.

B. Halogen Bonding

Chlorine is an electron-withdrawing group that can act as a Lewis acid (sigma-hole donor).[1]

  • Search For: Short contacts between

    
     or 
    
    
    
    of adjacent molecules.
  • Metric: Distance < Sum of van der Waals radii (approx. 3.27 Å).

  • Significance: These interactions dictate the melting point and solubility profile (polymorph risk).

C. The Cyanophenyl Linkage

Verify the geometry of the 1-oxoethyl bridge.

  • Bond Lengths: The

    
     bond should be approx 1.21 Å. The 
    
    
    
    bond should show single bond character (approx 1.51 Å).[1]
  • Validation: This rules out enol tautomers where the double bond would shift to the carbon backbone.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]

  • Desiraju, G. R., et al. (2013).[1] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive framework for validating the cellular target engagement of the novel compound 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile, hereafter referred to as CNB-CPE.

Based on its structural motifs, CNB-CPE is hypothesized to be an inhibitor of c-Jun N-terminal kinase (JNK), a key node in cellular stress signaling pathways.[1][2] Verifying this hypothesis requires robust, multi-faceted experimental evidence. Here, we compare two orthogonal, industry-standard methodologies: the direct, biophysical measurement of target binding using the Cellular Thermal Shift Assay (CETSA®), and a functional, indirect assessment of pathway modulation via phospho-protein immunoblotting. For benchmarking, we will compare the performance of CNB-CPE against SP600125, a well-characterized, reversible JNK inhibitor.[3][4]

Principle 1: Direct Target Binding Confirmation with Cellular Thermal Shift Assay (CETSA)

The foundational principle of CETSA is that the binding of a ligand, such as CNB-CPE, to its target protein, JNK, confers thermodynamic stability.[5][6] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[5] By heating cell lysates or intact cells to various temperatures, we can quantify the amount of soluble, non-denatured JNK remaining. A positive thermal shift—an increase in the temperature at which JNK aggregates (Tagg)—in the presence of CNB-CPE provides direct evidence of physical engagement.[6]

To determine the compound's potency in a cellular context, we will employ the Isothermal Dose-Response Fingerprint (ITDRF) format of CETSA.[7][8] In this setup, cells are treated with a range of CNB-CPE concentrations and then heated to a single, fixed temperature that is known to cause significant, but not complete, denaturation of unbound JNK.[8] The concentration-dependent stabilization of JNK allows for the calculation of an EC50 value, reflecting the compound concentration required for half-maximal stabilization.

Experimental Workflow: CETSA Isothermal Dose-Response (ITDRF)

CETSA_Workflow CETSA Isothermal Dose-Response (ITDRF) Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture HeLa or HEK293T cells to ~80% confluency B 2. Treat cells with varying concentrations of CNB-CPE, SP600125, or DMSO (vehicle) A->B C 3. Incubate for 1 hour at 37°C B->C D 4. Harvest and lyse cells C->D E 5. Heat lysates at a fixed temperature (e.g., 52°C) for 3 minutes D->E F 6. Cool lysates on ice E->F G 7. Centrifuge to pellet aggregated proteins F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze soluble JNK levels by Western Blot H->I J 10. Quantify band intensity and plot dose-response curve I->J

Caption: Workflow for CETSA Isothermal Dose-Response Analysis.

Detailed Protocol: CETSA ITDRF for JNK Engagement
  • Cell Culture and Treatment:

    • Plate HeLa cells in 10 cm dishes and grow to 80-90% confluency.

    • Prepare serial dilutions of CNB-CPE and SP600125 in DMSO, then dilute into pre-warmed culture media. Final DMSO concentration should not exceed 0.1%.

    • Treat cells with a dose range of each compound (e.g., 0.1 µM to 50 µM) or with vehicle (DMSO) control for 1 hour in a 37°C incubator.

  • Cell Lysis and Heat Treatment:

    • Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and perform three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[9]

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

    • Aliquot the supernatant into PCR tubes.

    • Using a thermal cycler, heat the lysates for 3 minutes at a pre-determined optimal temperature (e.g., 52°C, which should be determined from an initial melt curve experiment), followed by immediate cooling to 4°C for 3 minutes.[10]

  • Detection and Analysis:

    • Pellet the heat-denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble, stabilized JNK protein.

    • Quantify the protein concentration (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the levels of soluble JNK by SDS-PAGE and Western blotting using a validated anti-JNK antibody.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[10]

    • Plot the relative band intensity against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Principle 2: Orthogonal Validation via Pathway Activity Readout

While CETSA confirms direct physical binding, it does not describe the functional consequence of that interaction. A robust validation strategy must include an orthogonal assay that measures the compound's effect on the target's downstream signaling. JNK is a stress-activated protein kinase that, upon activation, phosphorylates several downstream targets, most notably the transcription factor c-Jun at Serine 63 and Serine 73.[11][12]

By stimulating cells with an agonist like anisomycin, a potent activator of the JNK pathway, we can induce robust phosphorylation of c-Jun.[13] Pre-treatment with an effective JNK inhibitor like CNB-CPE should block this phosphorylation event in a dose-dependent manner. This provides strong, corroborating evidence that CNB-CPE not only binds to JNK but also inhibits its catalytic activity in cells.

JNK Signaling and Inhibition Logic

JNK_Pathway cluster_pathway JNK Signaling Pathway Anisomycin Anisomycin (Stress Stimulus) MKK4_7 MKK4/MKK7 Anisomycin->MKK4_7 activates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun (Ser63) (Active) cJun->p_cJun Gene_Expression Gene Expression (e.g., AP-1 mediated) p_cJun->Gene_Expression promotes CNB_CPE CNB-CPE / SP600125 (Inhibitor) CNB_CPE->JNK inhibits

Caption: JNK signaling pathway and point of inhibition.

Detailed Protocol: Phospho-c-Jun Western Blot
  • Cell Culture and Treatment:

    • Plate HeLa cells and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a dose range of CNB-CPE or SP600125 (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a potent JNK activator, anisomycin (e.g., 10 µg/mL), for 30 minutes.[13][14] A non-stimulated control group should also be included.

  • Lysate Preparation and Western Blot:

    • Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors.

    • Clarify lysates by centrifugation (20,000 x g, 20 min, 4°C).

    • Determine protein concentration for equal loading.

    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST, depending on antibody specifications).[15]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).[16][17]

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total c-Jun or a loading control like GAPDH or β-actin to ensure the observed effects are not due to changes in total protein levels.

    • Quantify band intensities for both phospho-c-Jun and the loading control.

    • Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

    • Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Comparison of Target Engagement Methodologies

ParameterCellular Thermal Shift Assay (CETSA)Phospho-Protein Western BlotAlternative Method: NanoBRET™
Principle Measures ligand-induced thermal stabilization of the target protein.[6]Measures inhibition of downstream substrate phosphorylation.[3]Measures compound displacement of a fluorescent tracer from a NanoLuc®-tagged target via BRET.[18][19]
Nature of Readout Direct, BiophysicalIndirect, FunctionalDirect, Biophysical
Key Output EC50 for thermal stabilizationIC50 for pathway inhibitionIC50 for target occupancy
Strengths - Confirms direct physical binding- Label-free (uses endogenous protein)- Applicable to non-enzymatic targets- Confirms functional consequence of binding- Reflects cellular enzymatic activity- Uses endogenous protein and pathway- Live-cell, real-time measurement- High-throughput potential- Can measure residence time[18]
Limitations - Does not confirm functional inhibition- Lower throughput- Requires a good antibody for detection- Indirect; effects could be off-target- Requires pathway stimulation- Dependent on phospho-specific antibodies- Requires genetic modification (protein fusion)- Potential for artifacts from overexpression- Requires a specific fluorescent tracer[20]

Expected Data Summary & Interpretation

CompoundCETSA ITDRF (EC50)Phospho-c-Jun WB (IC50)Interpretation
CNB-CPE ~1.5 µM~2.0 µMThe close correlation between the biophysical EC50 and the functional IC50 provides strong, validated evidence that CNB-CPE directly engages JNK in cells and inhibits its catalytic activity, leading to the observed downstream effect.
SP600125 ~5.0 µM~7.5 µMServes as a positive control. The cellular IC50 is consistent with published data, validating the assay system.[3] The slightly higher IC50 compared to biochemical assays is expected due to factors like cell permeability and intracellular ATP competition.[3]
Vehicle (DMSO) No stabilizationNo inhibitionThe negative control shows no effect on target stability or pathway activity, confirming the specificity of the compound effects.

The validation of target engagement is a non-negotiable step in drug discovery. Relying on a single methodology can be misleading. By integrating a direct biophysical assay like CETSA with a functional pharmacodynamic readout like phospho-protein analysis, we create a self-validating system. The convergence of data from these two orthogonal approaches—specifically, a close correlation between the EC50 from CETSA and the IC50 from the phospho-c-Jun assay for CNB-CPE—provides a high degree of confidence that the compound's cellular activity is mediated through the direct inhibition of its intended target, JNK. This dual-pronged strategy rigorously establishes on-target activity and provides a solid foundation for further preclinical development.

References

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, T. C. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Al-Sanea, M. M., Abdel-Aziz, A. A.-M., & Saleh, A. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3465. Available at: [Link]

  • Costa-Pereira, A. P., & Cotter, T. G. (2001). Anisomycin activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis. British Journal of Cancer, 84(10), 1409–1415. Available at: [Link]

  • Ge-Abey, M., Frei, A. P., Filippakopoulos, P., Lood, C., Kramer, M., Gstaiger, M., & Aebersold, R. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 21(11), 2728–2740. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59332805, 3-[2-(2-Chloropyridin-4-yl)-2-oxoethyl]isonicotinonitrile. Retrieved from [Link]

  • Wang, Y., Chen, Y., Chen, J., Li, S., & Chen, L. (2023). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Bio-protocol, 13(1), e4581. Available at: [Link]

  • Sepehri, S., & Lanyon, L. (2021). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • News-Medical. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Chen, Y. R., & Tan, T. H. (2013). Network Motifs in JNK Signaling. International Journal of Molecular Sciences, 14(1), 200–222. Available at: [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

  • Jones, C. I., Tuck, L., Zhang, M., Edgeworth, M., Williams, C. M., & Pask, D. C. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359419. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Wang, Z., Wu, W., & Zheng, W. (2021). Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bubici, C., & Papa, S. (2016). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Journal of Molecular Biology, 428(13), 2621–2641. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

  • Sawada, K., Arime, Y., & Ide, S. (2018). Anisomycin, a JNK and p38 activator, suppresses cell-cell junction formation in 2D cultures of K38 mouse keratinocyte cells and reduces claudin-7 expression, with an increase of paracellular permeability in 3D cultures. Histochemistry and Cell Biology, 151(5), 369–384. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • ResearchGate. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-Terminal Kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Assay Genie. (n.d.). Phospho-c-Jun-S63 Antibody. Retrieved from [Link]

  • Laqtom, N. N., & Schulze, R. J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 21–26. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). JNK – Knowledge and References. Retrieved from [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22280352, Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]

  • RayBiotech. (n.d.). Phospho-c-Jun (S63) ELISA Kit. Retrieved from [Link]

  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.e11. Available at: [Link]

  • Miettinen, J. J., Evans, R. M., & Lehtiö, L. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836–10844. Available at: [Link]

  • ResearchGate. (2014). Effects of anisomycin desensitization on anisomycin-stimulated activation of JNK isoforms. Retrieved from [Link]

  • Hanada, T., Hashizume, Y., & Tokuhara, N. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10564–10576. Available at: [Link]

Sources

comparing the cost-effectiveness of different synthetic methods for "2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthetic methodologies for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine (hereafter referred to as Target Ketone 1 ), a critical intermediate in the development of mGluR5 antagonists and kinase inhibitors.

We compare two primary routes:

  • Method A (The Claisen Condensation Route): The industry-standard approach utilizing nucleophilic substitution on an ester. Recommended for large-scale manufacturing due to cost efficiency and raw material availability.

  • Method B (The Organometallic Route): A precision approach using Weinreb amides and organozinc reagents. Recommended for discovery-phase synthesis where functional group tolerance is paramount, despite higher costs.

Verdict: Method A offers a 40-50% reduction in Cost of Goods (COGS) compared to Method B, primarily driven by the avoidance of cryogenic conditions and expensive palladium/zinc reagents.

Target Analysis & Retrosynthesis

Target Molecule: 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Chemical Structure: A 2-chloropyridine core linked at the 3-position to a 3-cyanobenzyl moiety via a ketone bridge.[1]

Retrosynthetic Disconnection

The strategic bond disconnection occurs at the C(carbonyl)-C(alpha) bond or the C(carbonyl)-C(pyridine) bond.

  • Path A (Claisen): Disconnection at the C(alpha)-C(carbonyl) bond, tracing back to Ethyl 2-chloronicotinate and 3-Cyanophenylacetonitrile .

  • Path B (Organometallic): Disconnection at the C(carbonyl)-C(pyridine) bond, tracing back to 2-Chloronicotinoyl chloride (or Weinreb amide) and a 3-Cyanobenzyl metal species .

Retrosynthesis cluster_A Route A: Claisen Condensation (Recommended) cluster_B Route B: Organometallic Coupling Target Target Ketone 1 (2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine) SM1 Ethyl 2-chloronicotinate Target->SM1 Hydrolysis/Decarboxylation SM2 3-Cyanophenylacetonitrile Target->SM2 Condensation SM3 2-Chloronicotinoyl Chloride (or Weinreb Amide) Target->SM3 Nucleophilic Acyl Subst. SM4 3-Cyanobenzyl Zinc/Magnesium Target->SM4 Negishi/Grignard

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Method A: The Claisen Condensation Route (Industrial Standard)

This method relies on the base-mediated condensation of a nicotinic ester with an arylacetonitrile. It exploits the acidity of the benzylic protons in 3-cyanophenylacetonitrile (pKa ~15-16) to generate a carbanion that attacks the ester.

Protocol Overview
  • Condensation: Reaction of ethyl 2-chloronicotinate with 3-cyanophenylacetonitrile using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Hydrolysis & Decarboxylation: The resulting

    
    -ketonitrile intermediate is treated with concentrated acid (HBr or H₂SO₄) to hydrolyze the aliphatic nitrile to an acid, which spontaneously decarboxylates to yield the ketone.
    
Step-by-Step Methodology
  • Step 1: Enolate Formation

    • Charge a reactor with 3-cyanophenylacetonitrile (1.0 equiv) and anhydrous THF or Toluene.

    • Cool to 0°C. Slowly add NaH (60% dispersion, 2.2 equiv) or KOtBu (2.5 equiv). Note: KOtBu is safer for scale-up than NaH.

    • Stir for 30-60 min to ensure complete deprotonation.

  • Step 2: Acylation

    • Add Ethyl 2-chloronicotinate (1.1 equiv) dropwise, maintaining internal temperature <10°C.

    • Allow to warm to room temperature (20-25°C) and stir for 4-6 hours.

    • Quench: Pour reaction mixture into ice-water/acetic acid. Filter the precipitated solid (

      
      -ketonitrile intermediate).
      
  • Step 3: Decarboxylation

    • Suspend the wet cake in 48% HBr or 50% H₂SO₄ .

    • Heat to reflux (100-110°C) for 2-4 hours. Critical Control Point: Monitor closely to avoid hydrolysis of the aromatic nitrile (3-CN).

    • Cool, neutralize with NaOH to pH 7-8, and extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Heptane.

Performance Data
MetricValueNotes
Overall Yield 65 - 75%Two steps (Condensation + Decarboxylation)
Purity >98.5% (HPLC)Main impurity: Hydrolyzed aromatic amide
Raw Material Cost LowBoth starting materials are commodity chemicals
Safety Profile ModerateRequires handling of NaH/KOtBu and strong acids

Method B: The Organometallic Route (Weinreb Amide)

This route avoids the harsh acidic hydrolysis step, making it suitable if the molecule contains acid-sensitive groups. It utilizes a Weinreb amide to prevent over-addition of the organometallic reagent.

Protocol Overview
  • Activation: Convert 2-chloronicotinic acid to its Weinreb amide (N-methoxy-N-methylamide).

  • Metallation: Prepare 3-cyanobenzylzinc bromide (Reformatsky reagent) or use a Grignard reagent (risky due to nitrile). Zinc is preferred for chemoselectivity.

  • Coupling: React the zinc reagent with the Weinreb amide.

Step-by-Step Methodology
  • Step 1: Weinreb Amide Synthesis

    • React 2-chloronicotinoyl chloride with N,O-dimethylhydroxylamine HCl and TEA in DCM. Yield: >90%.

  • Step 2: Zinc Reagent Preparation

    • Activate Zinc dust with TMSCl in THF.

    • Add 3-cyanobenzyl bromide slowly to form the organozinc species.

  • Step 3: Coupling

    • Add the Weinreb amide solution to the organozinc reagent at 0°C.

    • Stir for 2 hours.

    • Quench: Saturated NH₄Cl.

    • Purification: Column chromatography is often required to remove zinc salts and bi-aryl byproducts.

Performance Data
MetricValueNotes
Overall Yield 55 - 65%Lower due to organometallic sensitivity
Purity >99%After chromatography
Raw Material Cost HighWeinreb amine and Zinc reagents add significant cost
Safety Profile GoodAvoids strong acids; Zinc waste requires disposal

Comparative Analysis & Decision Guide

Cost-Effectiveness Calculation (Per kg Basis)
  • Method A (Claisen): Estimated at $150 - $250 / kg .

    • Drivers: Cheap commodity bases, high throughput, crystallization purification (no chromatography).

  • Method B (Organometallic): Estimated at $450 - $600 / kg .

    • Drivers: Expensive coupling agents, cryogenic requirements, chromatography costs, lower volumetric efficiency (dilute reactions).

Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints:

DecisionTree Start Start: Select Synthesis Route Scale What is the target scale? Start->Scale AcidSens Is the substrate acid-sensitive? Scale->AcidSens < 100g Cost Is Cost of Goods (COGS) critical? Scale->Cost > 1kg MethodA Method A: Claisen Condensation (Best for Scale & Cost) AcidSens->MethodA No MethodB Method B: Organometallic (Best for Sensitivity) AcidSens->MethodB Yes Cost->MethodA Yes Cost->MethodB No (Speed prioritized)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Technical Nuances & Troubleshooting
  • Method A - Hydrolysis Control: The key challenge in Method A is stopping the hydrolysis at the decarboxylation stage without converting the 3-cyano group on the phenyl ring to an amide or acid.

    • Solution: Use HBr/Acetic Acid mixtures instead of aqueous H₂SO₄. The lower water activity minimizes attack on the aromatic nitrile while still effecting the decarboxylation of the

      
      -keto ester/nitrile.
      
  • Method B - Zinc Activation: Inconsistent initiation of the zinc reagent can lead to stalled reactions.

    • Solution: Use Rieke Zinc or activation with 1,2-dibromoethane and TMSCl to ensure reliable insertion.

References

  • Process Chemistry of Pyridines

    • Topic: General methods for chloronicotinic acid deriv
    • Source:Organic Process Research & Development (OPR&D).
    • Relevance: Establishes the baseline stability of 2-chloronicotinic acid esters under basic condens
    • Link:

  • Synthesis of Aryl-Heteroaryl Ketones

    • Topic: Comparison of Friedel-Crafts vs. Claisen approaches.
    • Source:Journal of Medicinal Chemistry, "Synthetic routes to access dicarbonyl
    • Relevance: Validates the Claisen route as the preferred method for deactivated heteroarom
    • Link:

  • Weinreb Amide Methodologies

    • Topic: "Synthesis of Unsymmetrical Ketones Using Chel
    • Source:ACS Omega, 2022.[2]

    • Relevance: Provides the protocol for Method B (Organometallic addition to amides).
    • Link:

  • Patent Literature (Representative)

    • Topic: Preparation of 2-chloronicotinic acid derivatives and ketones.[3]

    • Source: US Patent 5,248,781 & CN Patents on 2-chloronicotinic acid processing.
    • Relevance: Describes the industrial handling of the starting m
    • Link:

Sources

A Comparative Guide to the Purity Validation of Synthesized 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized intermediates is not merely a procedural step but the bedrock of reproducible research and the foundation of a safe and effective active pharmaceutical ingredient (API). The purity of a molecule like 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, a potential building block in medicinal chemistry, directly influences downstream reaction yields, impurity profiles, and the ultimate biological activity and safety of the final compound.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. We will move beyond simple protocols to explain the scientific rationale behind our choices, present comparative data from hypothetical batches to illustrate the practical application of these techniques, and offer a self-validating framework for ensuring the highest degree of scientific integrity.

The Synthetic Landscape: Predicting Potential Impurities

To effectively validate purity, one must first understand the potential impurities that can arise from the synthesis process. A plausible synthetic route to the target compound involves the acylation of a suitable precursor derived from 2-chloro-3-cyanopyridine. The synthesis of this precursor often starts from 3-cyanopyridine, which is first oxidized to 3-cyanopyridine N-oxide and then chlorinated.[3][4]

This multi-step process can introduce several classes of impurities:

  • Starting Materials: Unreacted 2-chloro-3-cyanopyridine or 3-cyanophenylacetic acid.

  • Intermediates: Incompletely converted intermediates from the acylation reaction.

  • By-products: Products from side-reactions, such as the formation of isomers or dichlorinated species during the chlorination of the pyridine ring.[5][6]

  • Reagents and Solvents: Residual phosphorus oxychloride, organic bases, or solvents used during synthesis and purification.[4]

A robust analytical strategy must be capable of separating, identifying, and quantifying the main compound from these diverse potential contaminants.

Orthogonal Analytical Approaches: A Triad of Trustworthiness

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy validation system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. For 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, the triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[7][8] It excels at separating the target compound from closely related impurities.

A C18 stationary phase is selected for its versatility in retaining moderately polar organic molecules like our target compound. A mobile phase gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. UV detection is chosen because the aromatic rings (pyridine and cyanophenyl) in the molecule provide strong chromophores, leading to high sensitivity.

  • Instrumentation: UHPLC/HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 30
    8.0 95
    10.0 95
    10.1 30

    | 12.0 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 0.1 mg/mL solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Diluent a->b c Inject Sample b->c d Separation on C18 Column c->d e UV Detection (254 nm) d->e f Data Acquisition e->f g Integrate Peaks f->g h Calculate Area % g->h i Generate Report h->i

HPLC Purity Validation Workflow.
Spectroscopic Confirmation: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it reveals little about the identity of the main peak or its impurities. NMR and MS provide the necessary structural confirmation.

¹H and ¹³C NMR are unparalleled for verifying the chemical structure of the synthesized compound. The chemical shifts, integration values, and coupling patterns of the protons in ¹H NMR provide a unique fingerprint. Critically, it can detect impurities that possess different proton or carbon environments, even if they co-elute with the main peak in HPLC. For instance, an isomeric impurity might be resolved in the NMR spectrum but not by the chosen HPLC method.[9]

MS provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks by their mass-to-charge ratio (m/z).[10] For 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, MS is particularly useful due to the characteristic isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance results in a distinctive M+ and M+2 molecular ion peak pattern, separated by 2 Da, with a relative intensity of ~3:1.[11][12] This signature provides high confidence in the identification of any chlorine-containing species in the sample.

Validation_Strategy cluster_techniques Analytical Validation Techniques main 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Synthesized Product hplc HPLC (Purity & Quantification) main->hplc Measures Purity % Resolves Impurities nmr NMR Spectroscopy (Structural Identity) main->nmr Confirms Structure Identifies Isomers ms Mass Spectrometry (MW & Impurity ID) main->ms Verifies Molecular Weight Shows Isotopic Pattern

Orthogonal Analytical Validation Strategy.

Comparative Analysis: A Tale of Two Batches

To demonstrate the power of this integrated approach, we present data from two hypothetical batches of synthesized 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. Batch A was synthesized under optimized conditions, while Batch B resulted from a rushed synthesis with incomplete reaction and purification.

Table 1: Comparative Purity Analysis of Two Synthesized Batches

ParameterBatch A (Optimized)Batch B (Sub-optimal)
Appearance White to Off-White SolidYellowish-Brown Solid
HPLC Purity (% Area) 99.65%92.14%
Major Impurity 1 (HPLC) 0.12% (Retention Time: 2.8 min)4.85% (Retention Time: 2.8 min)
Major Impurity 2 (HPLC) Not Detected1.55% (Retention Time: 6.2 min)
¹H NMR Conforms to structureConforms, but with additional peaks consistent with starting material
LC-MS (Main Peak) m/z = 257.04 [M+H]⁺, with M+2 isotope peak at 259.04m/z = 257.04 [M+H]⁺, with M+2 isotope peak at 259.04
LC-MS (Impurity 1) m/z = 139.01 [M+H]⁺ (Corresponds to 2-chloro-3-cyanopyridine)m/z = 139.01 [M+H]⁺ (Corresponds to 2-chloro-3-cyanopyridine)
LC-MS (Impurity 2) Not Applicablem/z = 291.03 [M+H]⁺ (Possible dichlorinated by-product)

The data clearly shows Batch A is of high purity.[8] In contrast, Batch B is significantly less pure, and the orthogonal LC-MS analysis allows us to identify the primary contaminants as unreacted starting material and a dichlorinated by-product, providing crucial feedback for optimizing the synthetic and purification processes.

Table 2: Comparison of Core Analytical Methodologies

TechniquePrimary PurposeSensitivityThroughputKey Advantage for this CompoundLimitation
HPLC-UV Purity QuantificationHigh (ng-pg)HighExcellent for resolving and quantifying impurities.Provides no structural information on unknown peaks.
NMR Structural ElucidationModerate (µg-mg)LowUnambiguously confirms the chemical structure of the main component.Lower sensitivity for quantifying trace impurities.
MS Molecular Weight IDVery High (pg-fg)HighConfirms molecular weight and the presence of chlorine via isotopic pattern.Can be difficult to quantify without standards; isomer differentiation is challenging.

Conclusion

Validating the purity of a synthesized intermediate like 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a multi-faceted task that demands more than a single analytical measurement. A robust, trustworthy, and scientifically sound approach integrates the quantitative power of HPLC with the structural confirmation provided by NMR and MS. This orthogonal strategy creates a self-validating system where the data from each technique corroborates the others, providing the highest degree of confidence in the material's quality. By understanding the potential impurities from the synthesis and applying this triad of analytical methods, researchers can ensure the integrity of their results and build a solid foundation for successful drug discovery and development programs.

References

  • Patsnap. Preparation method of 2-chloro-3-cyanopyridine. Eureka. Available from: [Link]

  • Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
  • Li, X.-P., et al. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile.
  • Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • Organic Syntheses. Org. Synth. 2012, 89, 549-561. Available from: [Link]

  • Google Patents. US3153044A - Process for the preparation of 2-chloropyridine.
  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2018). Available from: [Link]

  • National Toxicology Program. 2-Chloropyridine. NTP Technical Report Series. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Egyptian Journal of Chemistry. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Available from: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available from: [Link]

  • ResearchGate. A preparation of 2-chloropyridine. (2010). Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Google Patents. JP3046137B2 - Preparation of 2-chloropyridine.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]

  • Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Beijing Hengye Co., Ltd. 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. Available from: [Link]

  • Wikipedia. 2-Chloropyridine. Available from: [Link]

  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Available from: [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Available from: [Link]

  • Google Patents. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.
  • LP Information. (2026). Global High Purity 2-Chloro-3-(Trifluoromethyl) Pyridine Market Growth 2026-2032. Available from: [Link]

  • Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Tailored Tutors. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, a compound characterized by its chlorinated pyridine and cyanophenyl functionalities. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental stewardship.

Understanding the Hazard Profile: A Triad of Risks

The disposal protocol for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is dictated by the inherent hazards of its molecular structure. A thorough risk assessment reveals a triad of concerns stemming from its chlorinated pyridine ring, cyanophenyl group, and its likely classification as a potent or cytotoxic compound due to its application in drug development.

  • Chlorinated Pyridine Moiety: Chlorinated organic compounds are often persistent in the environment and can generate hazardous byproducts, such as dioxins, if not incinerated at appropriate temperatures. The U.S. Environmental Protection Agency (EPA) has established specific guidelines for the management of chlorinated hydrocarbons.[1][2]

  • Cyanophenyl Group: The presence of a nitrile (-CN) group introduces the potential for the release of cyanide, a highly toxic substance. Improper handling or disposal can lead to the formation of hydrogen cyanide gas, which is acutely toxic upon inhalation.[3][4] All waste containing cyanide compounds is considered hazardous and must be managed accordingly.[5]

  • Potential Cytotoxicity: As a compound likely involved in pharmaceutical research, it should be handled with the assumption of it being a hazardous or cytotoxic drug. This necessitates stringent controls to prevent occupational exposure.[6][7][8][9] The Occupational Safety and Health Administration (OSHA) provides guidelines for managing such materials to protect workers.[6][7]

Pre-Disposal Preparations: Engineering and Personal Protective Controls

Before initiating any disposal procedures, it is imperative to establish a safe working environment. The principle of "as low as reasonably achievable" (ALARA) should guide all handling practices for potentially hazardous substances.[8]

Engineered Controls: All handling and preparation for disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. The following table summarizes the required equipment and the rationale for its use.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene glovesProvides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Eye Protection Chemical splash gogglesProtects against accidental splashes of the chemical or its solutions.
Lab Coat Fully buttoned, with tight-fitting cuffsPrevents contamination of personal clothing.
Respiratory Protection As determined by a site-specific risk assessmentMay be required for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine.

1. Waste Segregation and Collection:

  • Dedicated Waste Containers: All waste containing 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[4][10][11]

  • Solid and Liquid Waste Separation: Solid and liquid wastes should be stored in separate, appropriate containers.[4]

  • Container Integrity: Waste containers must be sealable, airtight, and made of a material compatible with the chemical to prevent leakage or reaction.[10]

2. Labeling:

  • Clear Identification: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine".[11]

  • Hazard Communication: Include relevant hazard warnings, such as "Toxic" and "Environmentally Hazardous".

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[10][11]

  • Incompatible Materials: The storage area must be away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][12]

4. Final Disposal:

  • Professional Waste Management: The ultimate disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine waste must be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the recommended disposal method for chlorinated organic compounds and many pyridine derivatives to ensure complete destruction and prevent the formation of toxic byproducts.[13]

  • Institutional Protocols: Always consult and adhere to your institution's Environmental Health & Safety (EHS) department guidelines and local, state, and federal regulations.[11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean the Area: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Report the Spill: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Solid & Liquid Waste FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Potential Event Collect Collect in Designated Container Segregate->Collect Label Label Container Correctly Collect->Label Store Store in Secure Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incinerate Professional Incineration ContactEHS->Incinerate Start Start Disposal Process Start->PPE Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Collect

Caption: Disposal workflow for 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine.

Conclusion

The responsible disposal of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a critical aspect of laboratory safety and environmental compliance. By understanding the compound's inherent hazards, implementing robust safety controls, and adhering to a systematic disposal protocol, researchers can effectively manage this chemical waste stream. This guide serves as a foundational resource, but it is essential to supplement this information with institution-specific procedures and regulatory requirements. Proactive and informed chemical waste management is a cornerstone of a safe and sustainable research enterprise.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Cyanopyridine.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Jubilant Ingrevia. (2024). 3-Cyanopyridine Safety Data Sheet.
  • U.S. Department of Energy. (1996). Electrochemical Treatment of Mixed Waste.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
  • Emory University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • WorkSafe QLD. (2018). Guide for handling cytotoxic drugs and related waste.
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
  • U.S. Environmental Protection Agency. (2016). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • Wikipedia. (n.d.). Soil contamination.

Sources

Personal Protective Equipment & Safety Protocol: 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Quick-Reference

Parameter Critical Data
CAS Number 760193-01-9
Common Role Key Intermediate for Doravirine (HIV-1 NNRTI)
Physical State Solid (White to Off-White Crystalline Powder)
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Respiratory Sensitizer
Containment Level OEB 3 / Band 3 (Potent Compound: 10–100 µg/m³ OEL estimated)
Signal Word WARNING (Treat as Danger until validated)

Hazard Identification & Risk Assessment

Structural Hazard Analysis

As a Senior Application Scientist, I do not rely solely on generic SDS data. We must analyze the structure-activity relationship (SAR) to predict unlisted hazards for this specific Doravirine intermediate.

  • Chloropyridine Moiety: Halogenated pyridines are lipophilic. This facilitates rapid dermal absorption . Once absorbed, the pyridine ring can undergo metabolic activation, potentially leading to hepatic toxicity.

  • Nitrile (Cyanophenyl) Group: While aromatic nitriles are generally more stable than aliphatic ones, they pose a risk of metabolic cyanide release under extreme physiological stress or specific enzymatic cleavage. Treat ingestion as a potential cyanide event.

  • Oxoethyl Linker: The ketone functionality increases the molecule's polarity but does not significantly mitigate the lipophilicity driven by the chloro- and cyano-aryl groups.

The "Invisible" Threat: Dust Aerosolization

This compound is typically isolated as a crystalline solid. During weighing and transfer, static charge often causes "fluffing" or aerosolization.

  • Risk: Inhalation of micro-particulates (<10 µm) bypasses upper respiratory defenses, delivering the potent agent directly to the alveoli.

  • Control: All open handling must occur within a HEPA-filtered containment device .

Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.

Respiratory Protection
  • Primary Engineering Control: Chemical Fume Hood or Powder Containment Hood (Velocity: 100 fpm).

  • PPE Requirement:

    • Routine Handling: N95 or P2 particulate respirator (if outside a hood, which is discouraged).

    • Spill Cleanup: P100 (HEPA) Half-Face Respirator with Organic Vapor (OV) cartridges. The OV cartridge is necessary because standard solvents (DMSO, DMF) used to dissolve this compound can permeate simple dust masks.

Dermal Protection (Gloving Strategy)

Chloropyridines can act as permeation enhancers. Standard latex is forbidden .

Layer Material Specification Rationale
Inner Glove Nitrile4-5 mil (0.10mm)Tactile sensitivity; acts as a sweat barrier and final defense.
Outer Glove Nitrile (Long Cuff)8 mil (0.20mm)Double-gloving is mandatory. The air gap between gloves traps breakthrough chemicals.
Splash Guard Silver Shield / LaminateUse over NitrileRequired if dissolving in DMSO or DMF. These solvents carry the API through nitrile in <10 mins.
Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the dust hazard.

  • Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton lab coats absorb and retain the chemical, creating a long-term exposure source.

Operational Protocols: A Self-Validating System

Weighing & Transfer (The Critical Zone)
  • Step 1: Verify Hood Flow. Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.

  • Step 2: Static Elimination.[1] Use an ionizing bar or anti-static gun on the spatula and weighing boat. This prevents the "jumping powder" phenomenon common with cyanophenyl compounds.

  • Step 3: The "Clean-Dirty" Line. Establish a visual boundary in the hood.

    • Left: Clean containers.[2][3][4]

    • Center: Weighing balance (Working Zone).

    • Right: Waste/Dirty tools.

    • Logic: Never cross hands; this prevents cross-contamination of PPE sleeves.

Solubilization (Reaction Setup)

This intermediate is often dissolved in polar aprotic solvents (DMF, DMSO, NMP).

  • Warning: These solvents are transdermal carriers . If 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is dissolved in DMSO, it will penetrate skin instantly upon contact.

  • Protocol:

    • Add solid to the flask first.

    • Add solvent via syringe or addition funnel to minimize splashing.

    • Inspect outer gloves immediately after solvent handling. If wet, change immediately .

Emergency Response & Visualization

Exposure Response
  • Inhalation: Remove to fresh air. Do not perform mouth-to-mouth (risk of secondary contamination). Use a bag-valve mask.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; alcohols increase blood flow and solubility, accelerating absorption of this specific compound.

  • Eye Contact: Flush for 15 minutes.

Spill Response Logic
  • Small Spill (<5g): Wet wipe method (avoid dust).

  • Large Spill (>5g): Evacuate, ventilate, use P100 respirator.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Solution Spill (DMSO/DMF) Assess->Liquid PPE_Check Verify PPE: Double Nitrile + Goggles + N95/P100 Solid->PPE_Check Liquid->PPE_Check ActionSolid Cover with wet paper towels (Prevent Dust) Disposal Seal in HazMat Bag Label as 'Toxic Organic' ActionSolid->Disposal ActionLiquid Absorb with Vermiculite (Do NOT wipe) ActionLiquid->Disposal PPE_Check->ActionSolid If Solid PPE_Check->ActionLiquid If Liquid

Figure 1: Decision logic for responding to spills of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, prioritizing dust suppression and solvent containment.

Disposal & Deactivation

  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids (risk of HCN generation from the nitrile group, though low, is non-zero).

  • Container: High-density polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.

  • Decontamination of Surfaces:

    • Wipe with 10% bleach solution (oxidizes the sulfur/cyanide components).

    • Follow with water rinse.[2][4][5][6]

    • Final wipe with Isopropanol (to remove organic residue).

References

  • National Institutes of Health (NIH) . (2019). Pharmaceutical, clinical, and resistance information on doravirine. Retrieved from [Link]

  • ResearchGate . (2025). Synthesis of HIV NNRTI doravirine and intermediate safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.